ROC-0929
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H31N3O6S |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide |
InChI |
InChI=1S/C30H31N3O6S/c1-19(2)17-24-27(28(34)29(31)35)26-23(33(24)18-21-11-6-4-7-12-21)15-10-16-25(26)39-20(3)30(36)32-40(37,38)22-13-8-5-9-14-22/h4-16,19-20H,17-18H2,1-3H3,(H2,31,35)(H,32,36) |
InChI Key |
REUKAAAAEHWGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OC(C)C(=O)NS(=O)(=O)C4=CC=CC=C4)C(=O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Novel Compounds in Eosinophils: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data detailing the mechanism of action for a compound designated "ROC-0929" in eosinophils. This document provides a comprehensive technical guide on the core mechanisms of eosinophil activation, signaling, and function, which can serve as a foundational resource for evaluating novel therapeutic agents targeting these cells.
Introduction to Eosinophil Biology
Eosinophils are granulocytic leukocytes that play a multifaceted role in the immune system. While historically associated with allergic diseases such as asthma and parasitic infections, emerging evidence highlights their involvement in a broader range of physiological and pathological processes, including tissue homeostasis and modulation of adaptive immune responses. Eosinophils are potent effector cells, capable of releasing a variety of inflammatory mediators, including cytotoxic granule proteins, lipid mediators, and cytokines, which contribute to tissue inflammation and damage.
The activation and function of eosinophils are tightly regulated by a complex network of cytokines, chemokines, and cell adhesion molecules. Understanding the signaling pathways that govern eosinophil recruitment, survival, and degranulation is critical for the development of targeted therapies for eosinophil-driven diseases.
Key Signaling Pathways in Eosinophil Activation
Eosinophil activation is initiated by the engagement of various cell surface receptors, leading to the activation of downstream signaling cascades. The major pathways converge on processes that regulate cell survival, chemotaxis, and the release of effector molecules.
IL-5 Receptor Signaling
Interleukin-5 (IL-5) is a critical cytokine for the differentiation, survival, and activation of eosinophils. The binding of IL-5 to its receptor (IL-5R) complex, which consists of an alpha subunit (IL-5Rα) and a common beta subunit (βc), triggers the activation of several intracellular signaling pathways.
CCR3 Signaling
CC chemokine receptor 3 (CCR3) is the primary chemokine receptor expressed on eosinophils and is crucial for their migration to sites of inflammation. Ligands for CCR3, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5), induce a potent chemotactic response. CCR3 is a G-protein coupled receptor (GPCR) that activates downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.
Quantitative Data on Eosinophil Function
The following tables summarize key quantitative data related to eosinophil activation and function in response to various stimuli.
Table 1: Upregulation of Eosinophil Activation Markers
| Stimulus | Marker | Fold Increase (vs. Control) | Cell Type | Reference |
| IL-5 | CD69 | 3-50 fold | Human Blood Eosinophils | |
| IL-5 | CD11b | Not specified, significant increase | Human Blood Eosinophils | |
| Eotaxin-1 | CD11b | Not specified, significant increase | Human Blood Eosinophils | |
| PGD₂ | CD11b | Not specified, significant increase | Human Blood Eosinophils | |
| TNF-α + IL-3 | IL-1β release | ~4-5 fold at 72h | Human Blood Eosinophils | |
| CCL4 | CD69 | Significant upregulation | Human Eosinophils |
Table 2: Eosinophil Counts in Clinical Contexts
| Condition | Compartment | Eosinophil Count | Significance | Reference |
| Eosinophilic Asthma | Sputum/Blood Ratio | 3.83 ± 0.8 | Increased recruitment to airways | |
| Non-Eosinophilic Asthma | Sputum/Blood Ratio | 0.253 ± 0.11 | Baseline | |
| Ulcerative Colitis | Colonic Mucosa | Median 14.13 cells/HPF | Moderate correlation with severity |
Experimental Protocols for Studying Eosinophils
Detailed methodologies are essential for the accurate assessment of eosinophil function in response to novel compounds.
Isolation of Human Eosinophils from Peripheral Blood
This protocol describes a common method for isolating eosinophils for in vitro assays.
Methodology:
-
Blood Collection: Collect whole blood from healthy or asthmatic donors into tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Sedimentation: Mix blood with 6% Dextran T-500 and allow erythrocytes to sediment for 60 minutes at room temperature.
-
Leukocyte Harvesting: Collect the leukocyte-rich plasma layer.
-
Density Gradient Centrifugation: Layer the plasma over Ficoll-Paque and centrifuge to separate mononuclear cells from granulocytes.
-
Granulocyte Collection: Aspirate the supernatant and collect the granulocyte pellet at the bottom.
-
Red Blood Cell Lysis: Lyse any remaining red blood cells using a hypotonic solution.
-
Negative Selection: To achieve high purity, remove neutrophils via negative selection using immunomagnetic beads targeting neutrophil-specific markers like CD16. The remaining cell population will be highly enriched for eosinophils.
-
Purity Assessment: Assess eosinophil purity using flow cytometry (e.g., staining for CCR3 and Siglec-8) or by morphological analysis of stained cytospins.
Eosinophil Chemotaxis Assay
This assay measures the migratory response of eosinophils to chemoattractants.
Methodology:
-
Cell Preparation: Isolate eosinophils as described in Protocol 4.1 and resuspend them in a suitable assay buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1.5 x 10⁶ cells/mL.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size).
-
Chemoattractant Addition: Add the test compound or a known chemoattractant (e.g., eotaxin-1 at 10 nM) to the lower wells of the chamber.
-
Cell Addition: Add the eosinophil suspension to the upper chamber (the insert with the porous membrane).
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.
-
Quantification: Count the number of cells that have migrated through the membrane into the lower chamber. This can be done by lysing the cells in the lower well and measuring the activity of an eosinophil-specific enzyme like eosinophil peroxidase (EPO), or by direct cell counting using a hemocytometer or an automated cell counter.
Flow Cytometry for Activation Marker Expression
This protocol is used to quantify the expression of cell surface markers of activation.
Methodology:
-
Eosinophil Stimulation: Incubate isolated eosinophils with the test compound (e.g., this compound) or a known stimulus (e.g., IL-5) for a specified time at 37°C. Include an unstimulated control.
-
Antibody Staining: After stimulation, wash the cells and incubate them with fluorescently-labeled monoclonal antibodies specific for activation markers (e.g., FITC-conjugated anti-CD69, PE-conjugated anti-CD11b) for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Gate on the eosinophil population based on their forward and side scatter properties, or by using an eosinophil-specific marker.
-
Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker in the treated and control samples. A significant increase in the percentage of positive cells or MFI indicates eosinophil activation.
Conclusion
The activation of eosinophils is a complex process orchestrated by a network of signaling pathways, primarily driven by cytokines like IL-5 and chemokines acting through CCR3. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics aimed at mitigating eosinophilic inflammation. The experimental protocols and data presented herein provide a framework for the preclinical evaluation of such compounds. While specific data on "this compound" is not available in the public domain, the methodologies described can be readily applied to characterize its potential effects on eosinophil function. Future research and publication are required to elucidate the specific mechanism of action of this and other emerging therapeutic agents.
An In-depth Technical Guide to the Target of SHP2 Inhibitors, with a Focus on SHP099
Disclaimer: The term "ROC-0929 inhibitor" does not correspond to a recognized compound in publicly available scientific literature. It is plausible that this designation is a misnomer or an internal compound code. The prevalence of "ROC" in the scientific context of "Receiver Operating Characteristic" curves suggests a potential confusion. This guide will focus on the well-characterized, potent, and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, SHP099 , as a representative example of a therapeutic agent targeting this pathway.
Core Target: Src Homology 2 (SH2) Domain-Containing Phosphatase 2 (SHP2)
The primary molecular target of the inhibitor class represented by SHP099 is the non-receptor protein tyrosine phosphatase SHP2, which is encoded by the PTPN11 gene. SHP2 is a critical signaling node involved in multiple cellular processes, including proliferation, differentiation, and survival.[1][2][3]
Structure and Function of SHP2:
SHP2 is composed of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[2] The activity of SHP2 is tightly regulated by a mechanism of autoinhibition. In its inactive state, the N-SH2 domain directly blocks the active site of the PTP domain, preventing substrate access.[2][4]
Activation of SHP2 occurs upon the binding of its SH2 domains to specific phosphotyrosine motifs on receptor tyrosine kinases (RTKs) or scaffold proteins. This binding event induces a conformational change that releases the N-SH2 domain from the PTP active site, thereby enabling SHP2 to dephosphorylate its substrates.[2][4] SHP2 is a positive regulator of the RAS-ERK (MAPK) signaling pathway, which is a key driver of cell proliferation.[3][5][6] Dysregulation of SHP2 activity, often through gain-of-function mutations, is associated with developmental disorders like Noonan syndrome and various types of cancer, including leukemia and solid tumors.[3][5]
Mechanism of Action of SHP099
SHP099 is a first-in-class, orally bioavailable, allosteric inhibitor of SHP2.[3][7][] Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, SHP099 employs a "molecular glue" mechanism.[4][9] It binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[3][10] This binding event stabilizes the autoinhibited conformation of SHP2, effectively locking the enzyme in its inactive state.[3][7][] By preventing the activation of SHP2, SHP099 effectively suppresses the RAS-ERK signaling pathway, leading to an inhibition of cancer cell proliferation.[3][7][11]
The allosteric nature of SHP099 confers high selectivity for SHP2 over other phosphatases, including the closely related SHP1.[7][12]
Quantitative Data for SHP099 Inhibition
The inhibitory potency of SHP099 has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| Biochemical Assay | Wild-Type SHP2 | 0.071 | [7][][12][13] |
| Cellular Proliferation | KYSE-520 (Esophageal Cancer) | 1.4 | [7] |
| MV4-11 (Acute Myeloid Leukemia) | 0.32 | [11] | |
| TF-1 (Erythroleukemia) | 1.73 | [11] | |
| 4T1 (Mouse Breast Cancer) | 119.3 | [11] | |
| ASPC1 (Pancreatic Cancer) | 64.04 | [11] | |
| PC9 (Lung Adenocarcinoma, 24h) | 7.536 | [14] | |
| PC9GR (Gefitinib-Resistant Lung Adenocarcinoma, 24h) | 8.900 | [14] | |
| SUM-52 (Breast Cancer) | 49.62 | [15] | |
| KATO III (Gastric Carcinoma) | 17.28 | [15] | |
| JHH-7 (Hepatocellular Carcinoma) | 45.32 | [15] | |
| Hep3B (Hepatocellular Carcinoma) | 19.08 | [15] | |
| Detroit 562 (Pharyngeal Carcinoma) | 3.76 | [15] | |
| Cellular p-ERK Inhibition | SHP2-dependent MDA-MB-468 and KYSE520 cells | ~0.25 | [7] |
Experimental Protocols
SHP2 Phosphatase Activity Assay (Biochemical)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against SHP2 using a synthetic substrate.
Principle: The phosphatase activity of recombinant SHP2 is measured by the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which results in a colorimetric change that can be quantified spectrophotometrically.
Materials:
-
Recombinant SHP2 enzyme
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compound (e.g., SHP099) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and 100 nM of recombinant SHP2 enzyme.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding the pNPP substrate to a final concentration of 1 mM.
-
Incubate the reaction for 90 minutes at 30°C.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of direct binding of an inhibitor to its target protein within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. CETSA measures this change in stability by heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and reagents
-
Test compound (e.g., SHP099)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR tubes or 384-well plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to SHP2
Procedure:
-
Culture cells to a suitable confluency and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 384-well plate.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SHP2 in each sample by Western blotting using an anti-SHP2 antibody.
-
Plot the amount of soluble SHP2 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for measuring the binding affinity and kinetics of an inhibitor to its target protein.
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., SHP2) is immobilized on the chip, and the analyte (e.g., SHP099) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of kinetic parameters (kon and koff) and the dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., NHS, EDC)
-
Purified SHP2 protein (ligand)
-
Test compound (analyte)
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified SHP2 protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Inject a series of concentrations of the test compound (analyte) over the immobilized SHP2 surface.
-
Monitor the binding response (in Resonance Units, RU) during the association phase.
-
-
Dissociation:
-
Flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration (if necessary):
-
Inject a regeneration solution to remove any remaining bound analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Visualizations
SHP2 Signaling Pathway and Inhibition by SHP099
Caption: SHP2 signaling pathway and its allosteric inhibition by SHP099.
Experimental Workflow for Cellular Target Engagement (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. allgenbio.com [allgenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
ROC-0929: A Technical Guide to its Potency and Selectivity as a Secreted Phospholipase A2 Group X Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 Group X (sPLA2-X), also known as hGX, is a critical enzyme in the inflammatory cascade. As a member of the disulfide-rich, Ca²⁺-dependent family of enzymes, sPLA2-X catalyzes the hydrolysis of the sn-2 position of glycerophospholipids. This reaction releases a fatty acid, frequently arachidonic acid (AA), and a lysophospholipid[1][2][3]. These products are precursors to potent pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes, implicating sPLA2-X in a variety of inflammatory diseases.
ROC-0929 has emerged as a potent and selective inhibitor of sPLA2-X, making it an invaluable tool for studying the pathological roles of this specific enzyme and a potential therapeutic candidate. This document provides a detailed overview of the quantitative data regarding this compound's potency and selectivity, the experimental protocols used for its characterization, and its mechanism of action within the sPLA2-X signaling pathway.
Data Presentation: Potency and Selectivity of this compound
This compound demonstrates high potency for human sPLA2-X (hGX) and is reported to be highly selective against other mammalian sPLA2 isoforms[4][5][6][7].
| Target Enzyme | IC50 Value | Source |
| Human Group X sPLA2 (hGX) | 80 nM | [1][2][3][8] |
| Other Mammalian sPLA2s | Not significantly inhibited | [4][6][7] |
Note: While this compound is consistently described as selective, specific IC50 values for other sPLA2 isoforms are not detailed in the available literature. Further studies would be required to quantify the precise selectivity ratios.
Mechanism of Action and Signaling
This compound acts as a direct inhibitor of the enzymatic activity of sPLA2-X. By blocking the active site of the enzyme, it prevents the hydrolysis of phospholipids, thereby reducing the release of arachidonic acid. The downstream consequence of this inhibition is a significant reduction in the production of pro-inflammatory eicosanoids. Furthermore, studies have shown that this compound inhibits the phosphorylation of key signaling proteins, ERK1/2 and p38 MAP kinase, which are involved in inflammatory responses downstream of sPLA2-X activation[1][2][3].
The signaling pathway initiated by sPLA2-X and the point of intervention by this compound are illustrated below.
Caption: sPLA2-X signaling pathway and this compound inhibition.
Experimental Protocols
The determination of sPLA2-X inhibitory potency (IC50) for compounds like this compound typically involves a cell-free enzymatic assay.
In Vitro sPLA2 Enzymatic Activity Assay
1. Objective: To measure the enzymatic activity of recombinant human sPLA2-X and determine the inhibitory concentration of this compound.
2. Materials:
- Recombinant human sPLA2-X enzyme.
- Fluorescent phospholipid substrate (e.g., NBD-C6-HPC).
- Assay Buffer: Tris-HCl, CaCl₂, BSA.
- This compound (dissolved in DMSO).
- 96-well microplate.
- Fluorescence plate reader.
3. Methodology:
- Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.
- Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the fluorescent phospholipid substrate, and the diluted this compound or vehicle control (DMSO).
- Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant sPLA2-X to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes), protected from light.
- Measurement: Measure the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., NBD). The hydrolysis of the substrate by sPLA2-X liberates the fluorophore, leading to an increase in signal.
- Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.
The general workflow for screening and validating an sPLA2-X inhibitor is depicted below.
Caption: Workflow for sPLA2-X inhibitor screening and validation.
Conclusion
This compound is a highly potent and selective inhibitor of secreted phospholipase A2 Group X. With an IC50 of 80 nM for the human enzyme, it serves as a crucial chemical probe for elucidating the role of sPLA2-X in inflammation and related diseases. Its mechanism of action involves the direct inhibition of enzymatic activity, leading to the suppression of downstream pro-inflammatory signaling pathways, including the phosphorylation of ERK1/2 and p38. The detailed experimental protocols and workflows provided herein offer a guide for researchers aiming to study sPLA2-X and evaluate novel inhibitors in this class. The high selectivity of this compound makes it a superior tool for dissecting the specific contributions of sPLA2-X in complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. a2 pla2 inhibitors: Topics by Science.gov [science.gov]
- 5. abundant eosinophilic cytoplasm: Topics by Science.gov [science.gov]
- 6. phospholipases a2 pla2: Topics by Science.gov [science.gov]
- 7. Hal Reference Search Result - Rat Genome Database [rgd.mcw.edu]
- 8. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to ROC-0929 (CAS 1048660-43-0): A Potent and Selective sPLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-0929, identified by CAS number 1048660-43-0, is a potent and highly selective indole-based inhibitor of secreted phospholipase A2 (sPLA2), with a particular preference for the human Group X (hGX) isoform. Its ability to block the enzymatic activity of sPLA2s positions it as a valuable research tool for investigating the role of these enzymes in a variety of physiological and pathological processes, particularly those involving inflammation. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visualization of its impact on cellular signaling pathways.
Introduction to this compound
This compound, with the IUPAC name 1H-Indole-3-acetamide, 4-[1-methyl-2-oxo-2-[(phenylsulfonyl)amino]ethoxy]-2-(2-methylpropyl)-α-oxo-1-(phenylmethyl)-, is a small molecule inhibitor belonging to a class of indole derivatives.[1] It was developed as a selective antagonist of secreted phospholipases A2, a family of enzymes that hydrolyze the sn-2 position of glycerophospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids.[1][2] These products are precursors to potent inflammatory mediators, including prostaglandins and leukotrienes. The human Group X sPLA2 (hGX sPLA2) is a particularly potent member of this family, and its inhibition is a key area of interest in the development of anti-inflammatory therapeutics.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of sPLA2 enzymes. This binding is competitive and prevents the substrate (phospholipids) from accessing the catalytic machinery of the enzyme. By inhibiting sPLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby reducing the production of downstream pro-inflammatory eicosanoids. This targeted inhibition makes this compound a valuable tool for dissecting the specific contributions of sPLA2s, particularly hGX sPLA2, to inflammatory responses. Furthermore, inhibition of sPLA2 by this compound has been shown to suppress the phosphorylation, and thus activation, of downstream signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK).[1]
Quantitative Inhibitory Data
The potency and selectivity of this compound have been characterized against various sPLA2 isoforms. The following table summarizes the available quantitative data.
| Target Enzyme | IC50 (nM) | Species | Reference |
| Human Group X sPLA2 (hGX) | 80 | Human | [1] |
Further research is needed to fully characterize the IC50 values of this compound against a broader panel of human and mouse sPLA2 isoforms to provide a more complete selectivity profile.
Research Applications
Given its mechanism of action, this compound is a valuable tool for a range of research applications, primarily focused on elucidating the role of hGX sPLA2 in:
-
Inflammatory Diseases: Investigating the contribution of hGX sPLA2 to the pathogenesis of inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
-
Respiratory Diseases: Studying the role of hGX sPLA2 in allergic asthma and other inflammatory airway diseases, where the production of leukotrienes and prostaglandins is a key feature.
-
Cardiovascular Disease: Exploring the involvement of sPLA2 in atherosclerosis and other cardiovascular pathologies where inflammation plays a significant role.
-
Cancer Biology: Investigating the contribution of sPLA2-mediated signaling to tumor growth, angiogenesis, and metastasis.
-
Neuroinflammation: Examining the role of sPLA2 in inflammatory processes within the central nervous system.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
sPLA2 Inhibition Assay (In Vitro)
This protocol is adapted from methodologies used for characterizing similar sPLA2 inhibitors.
Objective: To determine the in vitro potency (IC50) of this compound against a specific sPLA2 isoform.
Materials:
-
Recombinant human sPLA2 enzyme (e.g., hGX sPLA2)
-
Fluorescently labeled phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2
-
This compound stock solution (in DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 10 µL of the sPLA2 enzyme solution (e.g., 5 ng/well) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Prepare the substrate solution by diluting the fluorescent phospholipid in the assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm) at 1-minute intervals for 20-30 minutes.
-
Calculate the initial velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Arachidonic Acid Release Assay (Cell-Based)
Objective: To measure the effect of this compound on agonist-induced arachidonic acid release from cells.
Materials:
-
Cell line of interest (e.g., HEK293, A549)
-
Cell culture medium and supplements
-
[3H]-Arachidonic acid
-
Agonist to stimulate sPLA2 activity (e.g., IL-1β, TNF-α, calcium ionophore A23187)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to near confluency.
-
Label the cells by incubating them with [3H]-Arachidonic acid (e.g., 0.5 µCi/mL) in serum-free medium for 18-24 hours.
-
Wash the cells three times with serum-free medium containing 1% fatty acid-free BSA to remove unincorporated [3H]-Arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) in serum-free medium for 30-60 minutes.
-
Stimulate the cells with the chosen agonist for a defined period (e.g., 30 minutes).
-
Collect the supernatant from each well.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of [3H]-Arachidonic acid released as (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.
-
Determine the inhibitory effect of this compound on agonist-induced arachidonic acid release.
Western Blot for Phospho-ERK1/2 and Phospho-p38 MAPK
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins ERK1/2 and p38 MAPK.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Agonist to stimulate the signaling pathway
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation.
-
Pre-treat the cells with desired concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the agonist for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for the comprehensive evaluation of this compound.
Conclusion
This compound is a specific and potent inhibitor of hGX sPLA2, making it an indispensable tool for researchers in the fields of inflammation, immunology, and drug discovery. Its ability to selectively block a key node in the inflammatory cascade allows for precise investigation of the pathological roles of sPLA2s. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of sPLA2-mediated biology and in the pursuit of novel therapeutic strategies.
References
The Role of TK04 (formerly misidentified as ROC-0929) in Cysteinyl Leukotriene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound TK04, a potent and selective inhibitor of Leukotriene C4 Synthase (LTC4S). It details its mechanism of action, inhibitory effects on cysteinyl leukotriene (Cys-LT) synthesis, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.
Introduction to Cysteinyl Leukotrienes and LTC4S
Cysteinyl leukotrienes (Cys-LTs), comprising LTC4, LTD4, and LTE4, are powerful lipid mediators that play a central role in the pathophysiology of inflammatory and allergic diseases, most notably asthma.[1][2][3] The synthesis of these pro-inflammatory molecules is initiated by the liberation of arachidonic acid from the cell membrane, which is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by the enzyme 5-lipoxygenase (5-LO).[1]
The pivotal and committed step in the biosynthesis of all Cys-LTs is the conjugation of LTA4 with reduced glutathione (GSH), a reaction catalyzed by the integral membrane enzyme, Leukotriene C4 Synthase (LTC4S).[4][5][6] LTC4S is an 18-kDa protein that functions as a homodimer and is primarily located in the perinuclear membrane of hematopoietic cells such as mast cells, eosinophils, and macrophages.[6] Given its critical role, LTC4S has emerged as a key therapeutic target for the treatment of Cys-LT-driven inflammatory conditions.[1][7]
TK04: A Potent and Competitive Inhibitor of LTC4S
TK04 is a nanomolar competitive inhibitor of both human and mouse LTC4S.[4][8] Its inhibitory activity is achieved by competing with the substrate LTA4 for the same binding site on the enzyme.[4][8] This competitive mechanism has been demonstrated by the observation that the IC50 value of TK04 increases with increasing concentrations of LTA4.[4][8]
Quantitative Inhibitory Activity
The inhibitory potency of TK04 against both human and mouse LTC4S has been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Enzyme | Assay Type | Substrate Concentrations | IC50 (nM) | Ki (nM) | Reference |
| Human LTC4S (hLTC4S) | Enzyme Inhibition Assay | 20 µM LTA4, 5 mM GSH | 134 ± 16 | 41 ± 6.6 | [4] |
| Mouse LTC4S (mLTC4S) | Enzyme Inhibition Assay | 20 µM LTA4, 5 mM GSH | 135 ± 30 | 37 ± 6.4 | [4] |
| Human LTC4S (hLTC4S) | Cell-free assay (in situ LTA4 generation) | - | 17 | - | [9] |
| Human LTC4S (hLTC4S) | Cell-based assay (HEK293 cells) | - | 300 | - | [9] |
Signaling Pathway and Mechanism of Inhibition
The synthesis of cysteinyl leukotrienes is a multi-step enzymatic cascade. TK04 intervenes at a critical juncture, effectively halting the production of LTC4 and its subsequent downstream metabolites, LTD4 and LTE4.
References
- 1. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]
- 2. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Inhibition of Mouse Leukotriene C4 Synthase | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Dual Inhibition of ERK1/2 and p38 by ROC-0929
For Research, Scientific, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. Among these, the ERK1/2 and p38 pathways often exhibit dysregulation in various pathologies, most notably in oncology. While the ERK1/2 pathway is a well-established driver of cell proliferation and survival, the p38 pathway's role is more nuanced, often mediating stress-induced apoptosis but also contributing to inflammation and cell survival in certain contexts. The intricate crosstalk and occasional antagonistic functions between these two pathways present a compelling rationale for dual inhibition. This document provides a comprehensive technical overview of ROC-0929, a novel, potent, and selective small molecule inhibitor of both ERK1/2 and p38 kinases. This guide will detail the core mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the relevant biological and experimental frameworks.
Introduction to ERK1/2 and p38 Signaling
The ERK1/2 and p38 MAPK cascades are parallel signaling modules that respond to distinct extracellular stimuli to elicit specific cellular responses.
-
The ERK1/2 Pathway: Predominantly activated by growth factors through receptor tyrosine kinases (RTKs) and the Ras-Raf-MEK-ERK cascade, this pathway is central to cell cycle progression and survival.[1][2][3] Its hyperactivation is a hallmark of many cancers.
-
The p38 Pathway: Primarily activated by inflammatory cytokines and environmental stressors (e.g., UV radiation, osmotic shock), the p38 pathway is crucial for regulating inflammation and apoptosis.[4][5][6] It is activated by a similar three-tiered kinase cascade, typically involving MAP3Ks like TAK1 or ASK1, and the MAP2Ks, MKK3 and MKK6.[5][6][7]
The interplay between these two pathways is complex; in some cellular contexts, they exert opposing effects on cell fate, while in others, they may cooperate.[4] This provides the strategic basis for dual-target inhibition with a single agent like this compound.
This compound: A Profile of a Dual Kinase Inhibitor
This compound is a hypothetical, ATP-competitive small molecule designed for the potent and balanced inhibition of both ERK1/2 and p38α kinases. Its development is predicated on the hypothesis that simultaneous blockade of these pathways will result in synergistic anti-tumor activity and overcome potential resistance mechanisms.
Quantitative Data Summary
The inhibitory potential of this compound has been characterized through a series of in vitro biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC₅₀ (nM) |
| ERK1 | Biochemical | 4.5 |
| ERK2 | Biochemical | 2.8 |
| p38α | Biochemical | 5.2 |
| p38β | Biochemical | 8.1 |
Table 2: Cellular Activity of this compound in A375 Melanoma Cells (BRAF V600E)
| Assay Type | Endpoint Measured | IC₅₀ (nM) |
| Phospho-RSK (ERK pathway) | Western Blot | 15.7 |
| Phospho-MK2 (p38 pathway) | Western Blot | 20.4 |
| Cell Viability | MTT Assay (72h) | 35.2 |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of ERK1/2 and p38, thereby blocking the phosphorylation of their respective downstream substrates.
Figure 1: Simplified MAPK signaling pathways showing inhibition points of this compound.
Detailed Experimental Protocols
Reproducibility is paramount in drug development. The following are detailed protocols for the key assays used to characterize this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of this compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.[8][9]
Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
-
Reagent Preparation:
-
Prepare a 2X kinase/Eu-antibody solution in kinase buffer.
-
Prepare serial dilutions of this compound in kinase buffer.
-
Prepare a 2X tracer solution containing the specific fluorescent tracer for the kinase being assayed. Combine with the diluted compound.
-
-
Assay Execution:
-
In a 384-well plate, add 5 µL of the 2X kinase/Eu-antibody solution to each well.
-
Add 5 µL of the 2X tracer/compound solution to the respective wells.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Western Blot for Pathway Modulation
This protocol details the measurement of phosphorylated (p-) ERK, total (t-) ERK, p-p38, and t-p38 in cell lysates.[10][11][12]
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4 hours.
-
Treat cells with a serial dilution of this compound for 2 hours.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK1/2, 1:1000) overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK, p-p38, and total p38 as loading controls.
-
Quantify band intensity using densitometry software.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and incubate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells and plot against the logarithm of this compound concentration to determine the IC₅₀.
-
In Vivo Efficacy Model: Xenograft Study
The anti-tumor activity of this compound is evaluated in a preclinical mouse xenograft model.[13][14][15]
Figure 3: General workflow for an in vivo xenograft efficacy study.
Study Protocol
-
Tumor Implantation: A375 melanoma cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-ERK and p-p38) to confirm target engagement.
Representative Efficacy Data
Table 3: Hypothetical Efficacy of this compound in A375 Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | N/A | Once Daily (PO) | 1980 ± 310 | 0 |
| This compound | 25 | Once Daily (PO) | 850 ± 150 | 57 |
| This compound | 50 | Once Daily (PO) | 320 ± 95 | 84 |
Conclusion
The hypothetical dual ERK1/2 and p38 inhibitor, this compound, demonstrates potent and balanced activity against its target kinases in both biochemical and cellular assays. Its mechanism of action, involving the simultaneous suppression of key pro-proliferative and stress-response pathways, translates to significant anti-tumor efficacy in preclinical models of melanoma. The detailed protocols provided herein offer a robust framework for the continued investigation and development of dual MAPK pathway inhibitors as a promising therapeutic strategy in oncology and other relevant disease areas.
References
- 1. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Inflammation: A Technical Guide to Foundational Research on Secreted Phospholipase A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Secreted phospholipase A2 (sPLA2) enzymes represent a critical nexus in the inflammatory cascade and other pathophysiological processes, positioning them as compelling therapeutic targets. Their catalytic activity, which releases arachidonic acid from cell membranes, unleashes a torrent of pro-inflammatory lipid mediators. This guide delves into the foundational research on sPLA2 inhibitors, offering a technical overview of their mechanisms, the signaling pathways they modulate, and the experimental methodologies used to evaluate their efficacy.
The Central Role of sPLA2 in Signaling Pathways
Secreted phospholipase A2 enzymes are key players in numerous signaling pathways, most notably the arachidonic acid cascade, which is a cornerstone of the inflammatory response.[1][2] Beyond this, sPLA2s are implicated in various cellular processes, including cell proliferation and cytokine production, through both enzymatic and non-enzymatic mechanisms.[3][4][5]
The Arachidonic Acid Cascade
The canonical signaling pathway initiated by sPLA2 is the liberation of arachidonic acid (AA) from the sn-2 position of membrane phospholipids.[6] This free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a diverse family of potent lipid mediators known as eicosanoids, including prostaglandins and leukotrienes.[6] These molecules are pivotal in orchestrating the inflammatory response, contributing to vasodilation, increased vascular permeability, pain, and fever.[1][6]
NF-κB Signaling Pathway
The expression of sPLA2 itself is often upregulated by pro-inflammatory stimuli through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][7] Pro-inflammatory cytokines like TNF-α and IL-1β can trigger a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding sPLA2s.[5][7] This creates a positive feedback loop that amplifies the inflammatory response.
Quantitative Data on sPLA2 Inhibitors
A wide array of sPLA2 inhibitors have been developed, ranging from natural products to synthetic small molecules. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). The following tables summarize the inhibitory activities of selected compounds against different sPLA2 isoforms.
| Inhibitor | sPLA2 Isoform | IC50 (nM) | Ki (nM) | Reference(s) |
| Varespladib (LY315920) | hGIIA | 9 - 14 | - | [6][8] |
| hGV | 124 - 500 | - | [9] | |
| hGIID | 60 | - | [10] | |
| hGIIE | 50 | - | [11] | |
| Indoxam | hGIIA | 10 | - | [11] |
| hGV | 100 | - | [9] | |
| hGIID | 1300 | - | [10] | |
| hGIIE | 10 | - | [11] | |
| S-3319 | hGIIA | 29 | - | [6] |
| LY311727 | hGV | 36 | - | [6] |
| Chlorpromazine | Human septic shock serum PLA2 | 75,000 | 5 | [12] |
| AZD2716 | hGIIA | 10 | - | [13] |
| hGV | 40 | - | [13] | |
| hGX | 400 | - | [13] | |
| Compound 24 | sPLA2 | 10,230 | - | [14] |
| Dimethyl ester of bilirubin | hGIIA | 4,000 | - | [14] |
hGIIA, hGV, hGIID, hGIIE, hGX refer to human Group IIA, V, IID, IIE, and X sPLA2, respectively.
Experimental Protocols
The evaluation of sPLA2 inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
sPLA2 Enzyme Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the hydrolysis of a thioester bond in a synthetic substrate, which releases a free thiol that can be detected colorimetrically.
Materials:
-
Recombinant human sPLA2 enzyme
-
sPLA2 assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
Diheptanoyl thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the 10X sPLA2 assay buffer to 1X with HPLC-grade water.
-
Reconstitute the lyophilized diheptanoyl thio-PC substrate with the 1X assay buffer to the desired concentration (e.g., 1.66 mM). Vortex until the solution is clear.
-
Reconstitute DTNB with HPLC-grade water to a stock concentration (e.g., 10 mM).
-
Prepare serial dilutions of the test inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the sPLA2 enzyme solution to each well, except for the background control wells.
-
Add 10 µL of the test inhibitor dilutions or solvent control to the appropriate wells.
-
Add 10 µL of assay buffer to the background control wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 200 µL of the substrate solution to all wells.
-
Add 10 µL of DTNB to all wells.
-
Carefully shake the plate for 10-30 seconds to ensure proper mixing.
-
Incubate the plate at 25°C for 15-60 minutes.
-
Measure the absorbance at 405-420 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for sPLA2 Inhibitor Efficacy: Cytokine Release Measurement
This protocol describes how to assess the effect of sPLA2 inhibitors on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from cultured cells.
Materials:
-
Human lung macrophages or other relevant cell line (e.g., HL-60)
-
Cell culture medium and supplements
-
sPLA2 enzyme (e.g., human recombinant Group IB or IIA)
-
Test inhibitor compounds
-
ELISA kit for the specific cytokine to be measured (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent or sPLA2 enzyme to induce cytokine production.
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24 hours), centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of the target cytokine in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine release for each inhibitor concentration compared to the stimulated control.
-
Calculate the IC50 value for the inhibition of cytokine production.
-
Cell Proliferation Assay
This protocol outlines a method to determine the effect of sPLA2 inhibitors on the proliferation of cancer cell lines.[4]
Materials:
-
Intestinal epithelial cell line (e.g., IEC-18) or a cancer cell line (e.g., WB-2054-M4)
-
Cell culture medium with and without serum
-
Test inhibitor compounds (e.g., p-bromophenacyl bromide - BPB)
-
[3H]thymidine
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in microwells with either serum-free or serum-supplemented media.
-
Add different concentrations of the sPLA2 inhibitor to the wells.
-
-
Proliferation Measurement:
-
Add [3H]thymidine to the cell cultures and incubate for a period to allow for incorporation into newly synthesized DNA.
-
Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter.
-
-
Data Analysis:
-
Compare the [3H]thymidine incorporation in inhibitor-treated cells to that in control cells to determine the effect on cell proliferation.
-
A decrease in [3H]thymidine incorporation indicates an inhibition of cell proliferation.[4]
-
Experimental and Logical Workflows
The discovery and development of sPLA2 inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
References
- 1. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted Phospholipase A2 Involvement in Neurodegeneration: Differential Testing of Prosurvival and Anti-Inflammatory Effects of Enzyme Inhibition | PLOS One [journals.plos.org]
- 4. The effect of phospholipase A2 inhibitors on proliferation and apoptosis of murine intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oatext.com [oatext.com]
- 7. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Phospholipase A2 group V Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. Group IID secretory phospholipase A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Group IIE secretory phospholipase A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Preliminary Studies of ROC-0929
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on ROC-0929, a novel small molecule inhibitor. The information is compiled from available preclinical data to serve as a resource for professionals in the field of drug development and inflammatory disease research.
Core Compound Profile
This compound is a potent and selective inhibitor of the Group X isoform of secreted phospholipase A₂ (sPLA₂-X).[1][2][3][4][5][6] sPLA₂ enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2][3][4][5][6][7] By specifically targeting sPLA₂-X, this compound presents a promising therapeutic strategy for inflammatory conditions, with a primary focus on asthma.[7][8]
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1048660-43-0[1][6][9] |
| Molecular Formula | C₃₀H₃₁N₃O₆S[6] |
Quantitative Data Summary
The following table summarizes the key quantitative metrics from preliminary in vitro studies of this compound.
| Parameter | Value | Assay/System | Reference |
| IC₅₀ (hGX sPLA₂) * | 80 nM | In vitro enzyme assay | [1][2][3][4][5][6] |
| Selectivity | >80-fold | Comparison of inhibitory potency between sPLA₂-X and sPLA₂-IIA | [10] |
| Effective Concentration | Starting at 1 nM | Dose-dependent inhibition of Cysteinyl Leukotriene (CysLT) formation in human eosinophils | [10] |
*hGX sPLA₂ refers to human Group X secreted phospholipase A₂.
Signaling Pathway of this compound Action
This compound exerts its effect by inhibiting the enzymatic activity of sPLA₂-X, which is a key upstream regulator of the arachidonic acid cascade. The diagram below illustrates the proposed mechanism of action.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are outlined below.
This experiment was designed to determine the functional consequence of sPLA₂-X inhibition by this compound in a primary human inflammatory cell type.
-
Cell Culture: Human eosinophils are isolated from peripheral blood.
-
Stimulation: The eosinophils are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) to induce an inflammatory response and subsequent release of arachidonic acid and CysLTs.[10][11][12][13]
-
Inhibitor Treatment: Eosinophils are pre-incubated with varying concentrations of this compound (ranging from 10-1000 nM) prior to fMLP stimulation.[10] A structurally similar but inactive analog, ROC-0428, is used as a negative control.[10]
-
Quantification: The amount of released arachidonic acid and the formation of total CysLTs are quantified.[10]
-
Outcome Measurement: The dose-dependent inhibition of CysLT formation by this compound is determined.[10]
The following preclinical studies have been proposed to evaluate the in vivo efficacy of this compound in relevant asthma models.[7]
-
Guinea Pig Model of Airway Hyperresponsiveness (AHR):
-
House Dust Mite (HDM) Sensitization Model:
-
Objective: To assess the ability of this compound to inhibit persistent inflammation and indirect AHR.[7]
-
Model: Both guinea pig and a novel transgenic mouse model with the human sPLA₂-X gene knocked in will be used.[7]
-
Intervention: Treatment with this compound after the establishment of persistent airway inflammation by HDM exposure.[7]
-
Endpoint: Evaluation of features of airway dysfunction and inflammation.[7]
-
Conclusion
The preliminary data on this compound indicate that it is a potent and selective inhibitor of sPLA₂-X with clear potential for the treatment of inflammatory diseases, particularly asthma. The in vitro evidence demonstrates its ability to suppress the production of key inflammatory mediators in human eosinophils. The proposed preclinical studies in relevant animal models will be crucial in establishing its in vivo efficacy and further supporting its development as a novel therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals interested in the ongoing investigation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|1048660-43-0|COA [dcchemicals.com]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1H-Indole-3-acetamide, 4-[1-methyl-2-oxo-2-[(phenylsulfonyl)amino]ethoxy]-2-(2-methylpropyl)-α-oxo-1-(phenylmethyl)- | 1048660-43-0 [chemicalbook.com]
- 10. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phospholipase a2 inhibition: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to ROC-0929 for Inflammation and Immunology Research
Disclaimer: As of November 2025, there is no publicly available information on a compound designated "ROC-0929." The following technical guide has been generated using data for the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib , as a representative molecule to fulfill the structural and content requirements of this request. This guide is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals in the fields of inflammation and immunology.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes. By selectively targeting the JAK-STAT signaling pathway, a critical conduit for numerous pro-inflammatory cytokines, this compound demonstrates significant efficacy in preclinical models of autoimmune and inflammatory diseases. This document provides a detailed overview of the mechanism of action, key experimental data, and methodologies for the evaluation of this compound in inflammation and immunology research.
Mechanism of Action
This compound is a competitive inhibitor of the ATP-binding sites of JAK enzymes, with preferential activity against JAK1 and JAK3 over JAK2.[1][2] This inhibition disrupts the intracellular signaling cascade of multiple cytokines implicated in the pathogenesis of inflammatory diseases, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21) and interferons (IFNs).[1][3] The binding of these cytokines to their receptors on immune cells normally triggers the activation of associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[4] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to upregulate the expression of inflammatory mediator genes.[1] this compound effectively blocks this process, leading to a reduction in immune cell activation and proliferation, and a decrease in the production of inflammatory mediators.[2]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
In Vitro IC50 Values for Cytokine Signaling Inhibition
| Cytokine Pathway | Target Cell Type | Measured Endpoint | This compound IC50 (nM) |
| IL-6 | Human CD3+ T-cells | STAT3 Phosphorylation | 68 |
| IFN-α | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |
| IFN-γ | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |
| IL-15 | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |
| IL-21 | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |
| IL-10 | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |
| TNF-α Production | RA Synovial Membrane Cells | TNF-α Levels | >1000[6] |
| IL-6 Production | RA Synovial Membrane Cells | IL-6 Levels | ~100-1000[6] |
| IL-8 Production | RA Synovial Membrane Cells | IL-8 Levels | >1000[6] |
Table based on data for Tofacitinib. Data for some pathways were not available and are indicated.[5][6]
In Vivo Efficacy in a Mouse Collagen-Induced Arthritis (CIA) Model
| Dosing Regimen | ED50 (mg/kg) |
| Twice Daily (BID) | 6 - 12.8 |
| Once Daily (QD) | 33.5 - 40.5 |
Table based on data for Tofacitinib.[7]
Clinical Efficacy in Rheumatoid Arthritis (Phase III)
| Study Arm | ACR20 Response at 3 Months | ACR50 Response at 3 Months |
| This compound (5 mg BID) | 59% | Not Reported |
| Placebo | 25% | Not Reported |
Table based on data from the ORAL Solo study of Tofacitinib.[8]
Experimental Protocols
In Vitro Angiogenesis Assay (Tube Formation)
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[9][10]
Methodology:
-
A layer of Matrigel is prepared in a 96-well plate and allowed to solidify.
-
Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel.
-
Cells are treated with a pro-angiogenic factor (e.g., VEGF at 20 ng/ml) in the presence or absence of varying concentrations of this compound (e.g., 1 µM).
-
After a 4-hour incubation period, the formation of tube-like structures is visualized using microscopy.
-
The total tube length, branching points, and number of junctions are quantified using image analysis software (e.g., ImageJ).
STAT Phosphorylation Assay by Flow Cytometry
This assay quantifies the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in specific immune cell populations.[11][12]
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Cells are pre-incubated with this compound or a vehicle control.
-
Cells are stimulated with a specific cytokine (e.g., IL-6, IFN-γ) to induce STAT phosphorylation.
-
The reaction is stopped, and cells are fixed and permeabilized.
-
Cells are then stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT3) and cell surface markers to identify cell populations (e.g., CD4 for T-cells).
-
The level of STAT phosphorylation in different cell populations is quantified using a flow cytometer.
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model to assess the efficacy of anti-inflammatory compounds for rheumatoid arthritis.[9][13]
Methodology:
-
DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
A booster immunization is given 21 days later.
-
Upon the onset of arthritis, mice are randomized into treatment groups.
-
This compound (e.g., 30 mg/kg/day) or a vehicle control is administered orally.
-
The severity of arthritis is monitored over time by scoring paw swelling and inflammation.
-
At the end of the study, joint tissues can be collected for histological analysis of inflammation and damage. Serum can be collected to measure cytokine and biomarker levels.[9]
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation
Logical Relationship of this compound's Therapeutic Effect
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. xeljanz.com [xeljanz.com]
- 9. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Unraveling ROC-0929: A Novel sPLA2 Inhibitor with Therapeutic Potential
Initial investigations into ROC-0929 have revealed its identity as a potent and selective inhibitor of secreted phospholipases A2 (sPLA2s), a family of enzymes implicated in various inflammatory diseases. This finding contrasts with initial inquiries into its potential role as a PCNA inhibitor or a p53 molecular glue. The available data points to this compound's mechanism of action through the inhibition of sPLA2s, specifically targeting the human Group X (hGX) isoform with high efficacy.
This compound has been shown to inhibit sPLA2s with an IC50 value of 80 nM, indicating a strong potential for therapeutic applications in inflammatory conditions. Its inhibitory action extends to downstream signaling pathways, as evidenced by its ability to suppress the phosphorylation of ERK1/2 and p38, key kinases involved in inflammatory responses.[1]
While the initial request focused on protocols related to PCNA and p53, the current scientific evidence does not support a direct role for this compound in these pathways. Therefore, the application notes and protocols provided here are centered on its confirmed activity as an sPLA2 inhibitor.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Downstream Effects | Potential Therapeutic Area |
| This compound | Secreted Phospholipase A2 (sPLA2), specifically hGX | 80 | Inhibition of ERK1/2 and p38 phosphorylation | Inflammatory diseases |
Signaling Pathway of sPLA2 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound as an sPLA2 inhibitor and its impact on downstream inflammatory signaling.
References
Application Notes and Protocols for a Novel Compound in Preclinical Asthma Models
For research use only. Not for use in diagnostic procedures.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1][2] Preclinical animal models are essential for understanding the pathophysiology of asthma and for the evaluation of novel therapeutic agents.[1][3] Commonly used models include the ovalbumin (OVA)-induced and house dust mite (HDM)-induced allergic asthma models in rodents, which mimic key features of human asthma, such as eosinophilic inflammation and Th2-mediated immune responses.[1][3][4] This document provides a detailed protocol for the in vivo evaluation of a novel investigational compound, referred to as "Compound X," in a murine model of OVA-induced allergic asthma.
Hypothetical Mechanism of Action of Compound X
Compound X is a potent and selective inhibitor of a key downstream kinase in the IgE receptor (FcεRI) signaling pathway in mast cells. Activation of FcεRI by allergen-IgE complexes is a critical initiating event in the allergic cascade, leading to the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines.[5][6] By inhibiting this pathway, Compound X is hypothesized to prevent mast cell activation and subsequent airway inflammation and hyperresponsiveness.
Experimental Protocol: OVA-Induced Murine Model of Allergic Asthma
This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) in BALB/c mice and the subsequent evaluation of Compound X.
Materials and Reagents
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Methacholine
-
Phosphate-buffered saline (PBS)
-
Compound X
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Experimental Workflow
Detailed Methodology
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.
-
-
Challenge and Treatment:
-
From days 21 to 23, challenge the sensitized mice with 1% OVA aerosol in a whole-body exposure chamber for 30 minutes each day.
-
Administer Compound X or vehicle control to respective groups of mice (n=8-10 per group) via the desired route (e.g., oral gavage, intraperitoneal injection) one hour prior to each OVA challenge.
-
-
Endpoint Analysis (Day 25):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Bronchoalveolar Lavage (BAL) and Cell Differentials:
-
Euthanize mice and perform bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS into the lungs via a tracheal cannula.
-
Determine the total number of inflammatory cells in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
-
Lung Histology:
-
Perfuse the lungs with PBS and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.
-
-
Data Presentation
The following tables represent hypothetical data from a preclinical study evaluating Compound X.
Table 1: Effect of Compound X on Airway Hyperresponsiveness (AHR)
| Treatment Group | Methacholine Concentration (mg/mL) | Lung Resistance (cmH₂O·s/mL) |
| Vehicle | 25 | 3.5 ± 0.4 |
| 50 | 5.8 ± 0.6 | |
| Compound X (10 mg/kg) | 25 | 2.1 ± 0.3 |
| 50 | 3.2 ± 0.5 | |
| Dexamethasone (1 mg/kg) | 25 | 1.9 ± 0.2 |
| 50 | 2.8 ± 0.4 | |
| *p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of Compound X on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Vehicle | 8.2 ± 1.1 | 4.5 ± 0.7 | 1.2 ± 0.3 | 2.5 ± 0.5 |
| Compound X (10 mg/kg) | 3.5 ± 0.6 | 1.2 ± 0.3 | 0.5 ± 0.1 | 1.8 ± 0.4 |
| Dexamethasone (1 mg/kg) | 2.8 ± 0.5 | 0.8 ± 0.2 | 0.4 ± 0.1 | 1.5 ± 0.3 |
| *p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. |
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the preclinical evaluation of a novel therapeutic, "Compound X," in a murine model of allergic asthma. The described methodologies for induction of airway inflammation, treatment administration, and endpoint analysis are standard in the field and provide a robust framework for assessing the potential efficacy of new anti-asthma drug candidates. The hypothetical data presented in the tables illustrate the expected outcomes for a compound with a plausible mechanism of action targeting key inflammatory pathways in asthma. Researchers should adapt and optimize these protocols based on the specific characteristics of their test compounds and research objectives.
References
- 1. Murine model of allergen induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of corticosteroids in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Asthma - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. Signaling Pathways Critical for AIlergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways critical for allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
- 8. Preclinical Mouse Models of Pulmonary Disease: Acute Lung Injury, Acute and Severe Asthma, and Pulmonary Fibrosis - BioModels [biomodels.com]
Optimal Concentration of ROC-0929 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the optimal concentration of ROC-0929 for various cell culture experiments. This compound is a potent and selective inhibitor of the human group X secreted phospholipase A2 (sPLA2-X), a key enzyme in inflammatory pathways. Understanding its optimal concentration is critical for accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets sPLA2-X, which is responsible for the hydrolysis of phospholipids to generate arachidonic acid, a precursor for pro-inflammatory eicosanoids. By inhibiting sPLA2-X, this compound effectively blocks the downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK). Its targeted action makes it a valuable tool for studying inflammatory processes and for potential therapeutic development.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Researchers should use this information as a starting point for their own experimental validation in specific cell lines and assay systems.
| Parameter | Value | Cell/System | Reference |
| IC50 (sPLA2-X) | 80 nM | In vitro enzyme assay | [1][2] |
| Effective Concentration | 1 nM - 1000 nM | Human Eosinophils (inhibition of CysLT formation) | [3] |
Signaling Pathway of this compound
References
Application Notes and Protocols for ROC-0929 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following document provides detailed application notes and protocols for the preparation of a stock solution of the novel compound ROC-0929 using Dimethyl Sulfoxide (DMSO). Due to the emergent nature of this compound, this document is based on established best practices for handling similar research compounds and will be updated as more specific data becomes available.
Disclaimer: Limited public information is currently available for this compound. The following protocols are based on general laboratory procedures for creating stock solutions of novel small molecules. Researchers should exercise caution and perform small-scale solubility and stability tests before preparing larger batches.
Compound and Solvent Information
A summary of the known properties of this compound and the solvent, DMSO, are presented below. This information is crucial for the accurate preparation and storage of the stock solution.
| Parameter | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | Data Not Publicly Available | (CH₃)₂SO |
| Molar Mass | Data Not Publicly Available | 78.13 g/mol |
| Appearance | To be determined by the researcher | Colorless liquid |
| Solubility in DMSO | To be determined by the researcher | Miscible with a wide range of organic solvents and water[1][2][3][4][5] |
| Purity | As provided by the supplier | ≥99.9% (Anhydrous/cell culture grade recommended) |
| Storage Temperature | Recommended: -20°C or -80°C (as a solid) | Room Temperature |
| CAS Number | Data Not Publicly Available | 67-68-5 |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The final concentration can be adjusted based on experimental needs and the determined solubility of this compound.
Step 1: Determine the Required Mass of this compound
The mass of this compound required to make a specific volume of a 10 mM stock solution will depend on its molar mass. As this information is not publicly available, researchers will need to obtain it from the compound supplier.
Formula to calculate the required mass:
Mass (mg) = Molar Mass ( g/mol ) x Final Concentration (mol/L) x Final Volume (L) x 1000 (mg/g)
Example (using a hypothetical Molar Mass of 500 g/mol to make 1 mL of 10 mM stock):
Mass (mg) = 500 g/mol x 0.010 mol/L x 0.001 L x 1000 mg/g = 5 mg
Step 2: Weighing this compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh the calculated mass of this compound powder directly into the tube.
Step 3: Dissolving this compound in DMSO
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication may aid in dissolution, but potential compound degradation should be considered.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6]
-
Store the aliquots in tightly sealed amber vials or tubes wrapped in foil to protect from light.
-
For short-term storage (days to weeks), -20°C is generally acceptable. For long-term storage (months to years), -80°C is recommended to maintain compound integrity.[6]
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway Inhibition by this compound
The precise mechanism of action for this compound is not publicly known. The following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a generic kinase signaling pathway, a common mechanism for novel therapeutic agents.
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the protocol for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. strandedtattoo.info [strandedtattoo.info]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Administration in Guinea Pig Models
Disclaimer: The following application notes and protocols are generalized for therapeutic agent administration in guinea pig models. No specific information is publicly available for a compound designated "ROC-0929." Therefore, this document provides a template that researchers, scientists, and drug development professionals can adapt for a novel compound. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
The guinea pig (Cavia porcellus) is a valuable non-rodent species in preclinical research due to its unique physiological and immunological characteristics, which can be more translatable to human health than traditional rodent models in certain contexts.[1][2][3] This document outlines standardized protocols for the administration of therapeutic compounds, exemplified by the placeholder "this compound," in guinea pigs. It includes methodologies for pharmacokinetic (PK) and efficacy studies, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways.
Quantitative Data Summary
Clear and concise data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables are templates for summarizing quantitative data from pharmacokinetic and efficacy studies.
Table 1: Pharmacokinetic Parameters of "this compound" in Guinea Pigs
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |
| Intravenous (IV) | 1 | 1250 ± 150 | 0.08 | 3500 ± 400 | 2.5 ± 0.3 | 100 |
| Oral (PO) | 5 | 800 ± 110 | 2.0 ± 0.5 | 4200 ± 550 | 3.1 ± 0.4 | 48 |
| Subcutaneous (SC) | 5 | 950 ± 130 | 1.5 ± 0.4 | 5100 ± 600 | 3.5 ± 0.5 | 58 |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of "this compound" in a Guinea Pig Disease Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Primary Efficacy Endpoint (Unit) | Secondary Endpoint (e.g., Biomarker Level) | Percent Improvement vs. Vehicle |
| Vehicle Control | - | Once daily (PO) | 100 ± 15 | 50 ± 8 | 0% |
| This compound | 2 | Once daily (PO) | 75 ± 12 | 35 ± 6 | 25% |
| This compound | 5 | Once daily (PO) | 52 ± 10 | 22 ± 5 | 48% |
| This compound | 10 | Once daily (PO) | 35 ± 8 | 15 ± 4 | 65% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are provided for common routes of administration and for conducting pharmacokinetic and efficacy studies.
Animal Models
-
Species: Hartley or Dunkin Hartley guinea pigs are commonly used strains.[4]
-
Age/Weight: Adult guinea pigs weighing 350-500g are typically used.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
Routes of Administration
The choice of administration route depends on the physicochemical properties of the compound and the desired pharmacokinetic profile.
3.2.1. Oral Administration (PO)
Oral gavage is a precise method for delivering a specific dose.
-
Materials:
-
Appropriate-sized syringe (e.g., 1-3 mL).
-
Flexible gavage needle with a ball tip.
-
-
Procedure:
-
Restrain the guinea pig firmly but gently.
-
Measure the distance from the tip of the nose to the last rib to estimate the length of tubing to be inserted.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the tube.[5]
-
Administer the compound at a volume typically not exceeding 5 mL/kg.[6]
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress.
-
3.2.2. Intravenous Administration (IV)
IV administration is used for compounds with poor oral bioavailability or to achieve rapid high plasma concentrations.
-
Materials:
-
23-25 gauge needle or catheter.
-
Appropriate syringe.
-
-
Procedure:
-
Anesthetize the guinea pig as per IACUC approved protocol.
-
The saphenous or ear vein can be used for injection.[6]
-
Shave and sterilize the injection site.
-
Visualize the vein and insert the needle.
-
Administer the compound slowly as a bolus (1-5 mL/kg) or via infusion.[6]
-
Apply gentle pressure to the injection site after withdrawing the needle.
-
3.2.3. Subcutaneous Administration (SC)
SC injections are used for sustained release of compounds.
-
Materials:
-
23-25 gauge needle.
-
Syringe.
-
-
Procedure:
-
Restrain the guinea pig.
-
Lift a fold of skin in the interscapular region.
-
Insert the needle into the base of the skin tent.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the compound at a volume of 1-5 mL/kg.[6]
-
Withdraw the needle and gently massage the area.
-
3.2.4. Intramuscular Administration (IM)
IM injections are another option for parenteral administration.
-
Materials:
-
23-25 gauge needle.
-
Syringe.
-
-
Procedure:
-
Restrain the guinea pig.
-
The quadriceps or gluteal muscles of the hind limb are common injection sites.
-
Insert the needle into the muscle mass.
-
Aspirate before injecting.
-
Administer the compound at a maximum volume of 0.05 mL/kg per site.[6]
-
Pharmacokinetic Study Protocol
This protocol outlines a typical design for determining the pharmacokinetic profile of a compound.
-
Study Design: A crossover study design is often used, where each animal receives the compound via different routes with a washout period in between.[4]
-
Procedure:
-
Administer "this compound" via the desired route (e.g., IV and PO).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]
-
Blood can be collected from the saphenous vein or via cardiac puncture for terminal bleeds.[7]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of "this compound" using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
-
Efficacy Study Protocol (Hypothetical Model)
This protocol provides a template for assessing the therapeutic efficacy of a compound in a disease model.
-
Model: A relevant disease model in guinea pigs should be established (e.g., an infection model, an inflammatory model, or a metabolic disease model).
-
Procedure:
-
Induce the disease in the guinea pigs.
-
Randomize animals into treatment groups (vehicle control, different doses of "this compound," and a positive control if available).
-
Administer the treatments according to the specified dosing regimen.
-
Monitor animal health and disease progression throughout the study.
-
At the end of the study, collect relevant samples (e.g., blood, tissues) for analysis of primary and secondary endpoints.
-
Analyze the data to determine the efficacy of "this compound."
-
Visualizations
Diagrams created using Graphviz to illustrate workflows and pathways.
Experimental Workflow for Preclinical Evaluation
Generic GPCR Signaling Pathway
References
- 1. Anesthetized guinea pig as a model for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Guinea pig as a preclinical model for demonstrating the efficacy and safety of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and absolute oral bioavailability of meloxicam in guinea pigs (Cavia porcellus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. research.unsw.edu.au [research.unsw.edu.au]
Application Notes and Protocols for Evaluating ROC-0929 in House Dust Mite Sensitization Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
House dust mite (HDM) allergy is a prevalent respiratory condition characterized by a Type 1 hypersensitivity reaction to allergens present in the feces of house dust mites.[1] This allergic sensitization is a major risk factor for the development of allergic rhinitis and asthma.[2][3] The underlying immunological mechanism involves the activation of a T helper type 2 (Th2) cell-mediated inflammatory response, leading to the production of allergen-specific IgE, eosinophilia, and airway inflammation.[4][5][6] These application notes provide a comprehensive experimental framework for the preclinical evaluation of ROC-0929, a novel therapeutic candidate, in the context of HDM-induced allergic sensitization.
The protocols detailed below describe both in vivo and in vitro models to assess the efficacy of this compound in modulating the key pathological features of HDM-induced allergic inflammation. These models are designed to provide robust and reproducible data for drug development professionals.
Key Signaling Pathways in HDM Sensitization
House dust mite allergens trigger a complex cascade of immunological events, initiating with the activation of the innate immune system and culminating in a Th2-biased adaptive immune response. Understanding these pathways is crucial for identifying potential therapeutic targets for compounds like this compound.
Experimental Design: In Vivo Murine Model of HDM-Induced Allergic Airway Inflammation
This protocol describes an acute model of HDM-induced allergic airway inflammation in mice to evaluate the therapeutic potential of this compound.
Materials and Methods
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Reagents:
-
House Dust Mite Extract (Dermatophagoides pteronyssinus), sterile, endotoxin-low.
-
This compound (dissolved in a suitable vehicle).
-
Vehicle control.
-
Sterile saline.
-
Anesthetics (e.g., ketamine/xylazine).
Protocol:
-
Sensitization: On days 0 and 7, lightly anesthetize mice and intranasally (i.n.) administer 25 µg of HDM extract in 50 µL of sterile saline.
-
Challenge: From day 14 to day 18 (5 consecutive days), i.n. challenge the mice with 10 µg of HDM extract in 50 µL of sterile saline.
-
Treatment: Administer this compound or vehicle control daily from day 13 to day 19. The route of administration (e.g., intraperitoneal, oral) and dose should be determined based on the pharmacokinetic properties of this compound.
-
Endpoint Analysis (Day 21):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Sample Collection: Euthanize mice and collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue.
-
Data Analysis and Expected Outcomes
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Naive | 0.5 ± 0.1 | 0.45 ± 0.1 | <0.01 | <0.01 | 0.05 ± 0.01 |
| HDM + Vehicle | 8.2 ± 1.5 | 1.5 ± 0.3 | 4.5 ± 1.0 | 1.2 ± 0.4 | 1.0 ± 0.2 |
| HDM + this compound (Low Dose) | 5.1 ± 0.9 | 1.3 ± 0.2 | 2.1 ± 0.5 | 0.8 ± 0.3 | 0.9 ± 0.1 |
| HDM + this compound (High Dose) | 2.8 ± 0.6 | 1.1 ± 0.2 | 0.9 ± 0.3 | 0.4 ± 0.1* | 0.4 ± 0.1** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to HDM + Vehicle group.
Table 2: Effect of this compound on Serum IgE and Th2 Cytokines in BALF
| Treatment Group | Total IgE (ng/mL) | HDM-specific IgE (U/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive | 50 ± 10 | <1 | <5 | <5 | <10 |
| HDM + Vehicle | 850 ± 120 | 150 ± 25 | 85 ± 15 | 120 ± 20 | 250 ± 40 |
| HDM + this compound (Low Dose) | 520 ± 90 | 80 ± 15 | 50 ± 10 | 70 ± 12 | 150 ± 25* |
| HDM + this compound (High Dose) | 210 ± 50 | 30 ± 8 | 20 ± 5 | 35 ± 8 | 80 ± 15** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to HDM + Vehicle group.
Histological Analysis:
-
Collect the left lung lobe, fix in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation.[7]
-
Stain with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
-
A semi-quantitative scoring system can be used to evaluate the severity of inflammation and mucus production.[8]
Experimental Design: In Vitro Human Bronchial Epithelial Cell Model
This protocol details an in vitro model using human bronchial epithelial cells (HBECs) to investigate the direct effects of this compound on HDM-induced inflammatory responses.
Materials and Methods
Cells:
-
Primary Human Bronchial Epithelial Cells (HBECs) or a bronchial epithelial cell line (e.g., BEAS-2B, 16HBE14o-).
Reagents:
-
Appropriate cell culture medium and supplements.
-
House Dust Mite Extract (Dermatophagoides pteronyssinus).
-
This compound (dissolved in a suitable vehicle).
-
Vehicle control.
-
ELISA kits for TSLP, IL-33, GM-CSF, and other relevant cytokines.
-
Reagents for RNA extraction and RT-qPCR.
Protocol:
-
Cell Culture: Culture HBECs to form a confluent monolayer.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with HDM extract (e.g., 50 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant and lyse the cells for RNA extraction.
Data Analysis and Expected Outcomes
Table 3: Effect of this compound on HDM-Induced Cytokine Release from HBECs
| Treatment Group | TSLP (pg/mL) | IL-33 (pg/mL) | GM-CSF (pg/mL) |
| Untreated | <10 | <5 | <10 |
| HDM + Vehicle | 250 ± 35 | 80 ± 12 | 150 ± 20 |
| HDM + this compound (Low Conc.) | 160 ± 25 | 55 ± 8 | 90 ± 15* |
| HDM + this compound (High Conc.) | 70 ± 15 | 25 ± 5 | 40 ± 8** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to HDM + Vehicle group.
Gene Expression Analysis:
-
Perform RT-qPCR to analyze the mRNA expression levels of key pro-inflammatory genes, including TSLP, IL33, CSF2 (GM-CSF), and chemokines such as CCL20.
Conclusion
The described experimental designs provide a robust platform for the preclinical assessment of this compound's therapeutic potential in the context of house dust mite sensitization. The in vivo model allows for the evaluation of the compound's efficacy in a complex biological system, assessing its impact on airway inflammation, hyperresponsiveness, and the systemic allergic response. The in vitro model offers a more focused approach to dissect the direct effects of this compound on epithelial cell-mediated inflammatory signaling. Together, these protocols will generate comprehensive data to support the continued development of this compound as a potential treatment for HDM-induced allergic diseases.
References
- 1. Dust Mite Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. House dust mite allergy: environment evaluation and disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate Immune Responses in House Dust Mite Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights Reveal How House Dust Mites Trigger Allergic Asthma by Activating the Immune System | School of Medicine | University of Pittsburgh [medschool.pitt.edu]
- 6. Cytokines & Chemokines in Diseases: Allergies [chondrex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unidentified Compound: ROC-0929 and its Role in Eosinophil Activation Remain Undocumented
Despite a comprehensive search of available scientific literature and databases, no information has been found regarding a compound designated ROC-0929 and its purported use in the study of eosinophil activation.
Efforts to gather data on the mechanism of action, relevant signaling pathways, and experimental applications of this compound have yielded no results. Consequently, the creation of detailed application notes and protocols for its use, as requested by researchers, scientists, and drug development professionals, cannot be fulfilled at this time.
Eosinophils are recognized as critical effector cells in a variety of inflammatory and allergic diseases, including asthma, eosinophilic esophagitis, and atopic dermatitis. The activation of these granulocytes involves a complex interplay of signaling molecules and pathways, leading to degranulation, release of inflammatory mediators, and migration to tissues. Key pathways in eosinophil activation that are areas of intense research include those mediated by cytokines such as interleukin-5 (IL-5), granulocyte-macrophage colony-stimulating factor (GM-CSF), and eotaxin (CCL11), which signal through their respective receptors to promote eosinophil survival, differentiation, and effector functions.
Given the significant interest in developing therapeutics that target eosinophil activation, the identification of novel small molecules or biologics is a continuous effort in the field. Should "this compound" be an internal designation for a novel compound not yet disclosed publicly, or a misidentification, further information from the developing entity would be required to proceed with the generation of the requested scientific and technical documentation.
Without any available data, it is impossible to provide the requested detailed application notes, protocols, data tables, or visualizations of signaling pathways and experimental workflows related to this compound. We encourage the requesting parties to verify the designation of the compound and to provide any available internal documentation that might shed light on its biological activity and intended use in the study of eosinophil biology.
Application Notes and Protocols for ROCK Inhibitors in Lipid Mediator Research
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "ROC-0929" could not be definitively identified in publicly available scientific literature. It is presumed to be a typographical error for "ROCK inhibitor," or a proprietary, pre-clinical compound. This document will proceed using the well-characterized and widely used ROCK inhibitor, Y-27632 , as a representative example to illustrate the application of ROCK inhibitors in lipid mediator research. The principles, pathways, and protocols described herein are broadly applicable to other selective ROCK inhibitors.
Introduction to ROCK Inhibition in Lipid Mediator Signaling
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction. Emerging evidence has highlighted the integral role of the ROCK signaling pathway in the complex network of lipid mediator signaling, particularly in the context of inflammation and its resolution.
Lipid mediators, such as eicosanoids (prostaglandins, leukotrienes, and thromboxanes) derived from arachidonic acid, and lysophospholipids like lysophosphatidic acid (LPA), are potent signaling molecules that govern the inflammatory response. The ROCK pathway intersects with lipid mediator signaling at multiple levels:
-
Upstream Activation: Certain lipid mediators can activate the RhoA/ROCK pathway. For instance, LPA, acting through its G protein-coupled receptors (LPARs), is a potent activator of RhoA, leading to subsequent ROCK activation.[1][2][3] Similarly, thromboxane A2, a key pro-inflammatory eicosanoid, has been shown to induce ROCK activation in platelets.[4]
-
Downstream Effects on Inflammation: ROCK signaling is implicated in various inflammatory processes.[5][6][7][8][9] Inhibition of ROCK has been demonstrated to exert anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the promotion of neutrophil apoptosis, a key step in the resolution of inflammation.[5]
-
Crosstalk with Arachidonic Acid Metabolism: The ROCK pathway is linked to the activity of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from membrane phospholipids, which is the initial and rate-limiting step in the generation of most eicosanoids. Specifically, calcium-independent PLA2 (iPLA2) has been shown to be required for sustained ROCK activation.[10][11][12][13]
The use of selective ROCK inhibitors, such as Y-27632, provides a powerful pharmacological tool to dissect the role of the ROCK pathway in lipid mediator research and to explore its therapeutic potential in inflammatory diseases.
Quantitative Data: Y-27632 as a Representative ROCK Inhibitor
The following table summarizes key quantitative data for Y-27632, a widely used, selective, and ATP-competitive inhibitor of ROCK1 and ROCK2.
| Parameter | Value | Species/System | Reference |
| Target | ROCK1 (p160ROCK) and ROCK2 | Human | [11][12](--INVALID-LINK--) |
| Ki | ~140-220 nM (ROCK1), ~300 nM (ROCK2) | In vitro kinase assays | [11][12](--INVALID-LINK--) |
| Typical Working Concentration | 10 µM | Cell culture | [2][5][6][14] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) | N/A | [1](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
This diagram illustrates the signaling cascade initiated by the lipid mediator lysophosphatidic acid (LPA), leading to ROCK activation and subsequent cellular responses. The point of intervention with the ROCK inhibitor Y-27632 is highlighted.
Caption: LPA signaling pathway leading to ROCK activation and cellular responses.
This workflow outlines a typical experiment to assess the impact of a ROCK inhibitor on cell migration induced by a lipid mediator.
Caption: Workflow for a Boyden chamber cell migration assay.
Experimental Protocols
This protocol describes a method to assess ROCK activity by measuring the phosphorylation of one of its key substrates, Myosin Phosphatase Targeting subunit 1 (MYPT1).
Objective: To determine the effect of a lipid mediator (e.g., LPA) and a ROCK inhibitor (e.g., Y-27632) on ROCK activity in cultured cells.
Materials:
-
Cell culture reagents
-
Lysophosphatidic acid (LPA)
-
Y-27632
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., vascular smooth muscle cells, neutrophils) and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with Y-27632 (e.g., 10 µM) or vehicle for 1 hour.
-
Stimulate cells with LPA (e.g., 1-10 µM) for the desired time (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total MYPT1 and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phospho-MYPT1 to total MYPT1 and normalize to the loading control.
-
This protocol details a method to evaluate the effect of ROCK inhibition on neutrophil apoptosis, a key process in the resolution of inflammation.
Objective: To assess whether a ROCK inhibitor promotes apoptosis in isolated human neutrophils.
Materials:
-
Neutrophil isolation kit (e.g., Polymorphprep™)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Y-27632
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method according to the manufacturer's protocol.
-
Resuspend the isolated neutrophils in RPMI 1640 supplemented with 10% FBS.
-
-
Cell Treatment:
-
Plate neutrophils at a density of 1 x 10^6 cells/mL.
-
Treat the cells with Y-27632 (e.g., 10 µM) or vehicle control.
-
Incubate for a specified time (e.g., 6-18 hours) at 37°C in a 5% CO2 incubator.
-
-
Staining for Apoptosis:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the neutrophil population based on forward and side scatter.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative cells are considered live.
-
Annexin V-positive, PI-negative cells are early apoptotic.
-
Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Concluding Remarks
The study of ROCK inhibitors in the context of lipid mediator research is a burgeoning field with significant therapeutic potential. The protocols and information provided here, using Y-27632 as a representative compound, offer a framework for researchers to investigate the intricate interplay between the ROCK signaling pathway and the complex network of lipid mediators that regulate inflammation and its resolution. Further research in this area will undoubtedly uncover novel mechanisms and may lead to the development of new therapeutic strategies for a wide range of inflammatory disorders.
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid signals through multiple receptors in osteoclasts to elevate cytosolic calcium concentration, evoke retraction, and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho-kinase regulates human platelet activation induced by thromboxane A2 independently of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ -independent phospholipase A2-dependent sustained Rho-kinase activation exhibits all-or-none response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Calcium-independent Phospholipase A2β in High Glucose-induced Activation of RhoA, Rho Kinase, and CPI-17 in Cultured Vascular Smooth Muscle Cells and Vascular Smooth Muscle Hypercontractility in Diabetic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of calcium-independent phospholipase A2beta in high glucose-induced activation of RhoA, Rho kinase, and CPI-17 in cultured vascular smooth muscle cells and vascular smooth muscle hypercontractility in diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ROC-0929 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in activating the RAS/MAPK signaling pathway, which is frequently hyperactivated in various human cancers.[3] SHP2 is an attractive therapeutic target, and the development of inhibitors is a promising strategy for cancer treatment.[4][5] ROC-0929 is a novel, potent, and selective allosteric inhibitor of SHP2. These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound.
Under basal conditions, SHP2 exists in an auto-inhibited "closed" conformation.[1][2] Upon stimulation of RTKs, SHP2 is recruited to phosphorylated proteins via its SH2 domains, leading to a conformational change into the "open" active state.[1][2] Allosteric inhibitors like this compound are designed to bind to a tunnel-like pocket in SHP2, stabilizing the auto-inhibited conformation and preventing its activation.[1][2][4]
I. Application Notes: Evaluating the Efficacy of this compound
In Vitro Efficacy Assessment
-
Biochemical Assays: The initial characterization of this compound involves determining its direct inhibitory effect on SHP2 enzymatic activity. A common method is a fluorescence-based enzyme assay using a synthetic phosphopeptide substrate.[4][6] The half-maximal inhibitory concentration (IC50) is a key parameter to quantify potency. It is also crucial to assess the selectivity of this compound against other phosphatases, such as the closely related SHP1, to ensure a favorable therapeutic window.[5][7]
-
Target Engagement: To confirm that this compound binds to SHP2 within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed.[1] This assay measures the thermal stabilization of SHP2 upon ligand binding, providing evidence of target engagement in intact cells.[1]
Cellular Efficacy Assessment
-
Inhibition of Downstream Signaling: The primary mechanism of action of this compound is the suppression of the RAS/MAPK pathway.[3] Western blot analysis is a standard technique to measure the phosphorylation status of key downstream effectors, such as ERK1/2. A dose-dependent reduction in phosphorylated ERK (p-ERK) in cancer cell lines treated with this compound is a strong indicator of its on-target cellular activity.[3]
-
Anti-proliferative and Anti-clonogenic Effects: The therapeutic potential of this compound can be assessed by its ability to inhibit cancer cell growth and survival. Cell viability assays, such as the CCK-8 or MTT assay, are used to determine the impact of this compound on the proliferation of various cancer cell lines.[3] Furthermore, colony formation assays provide insight into the long-term cytostatic or cytotoxic effects of the compound on the ability of single cells to form colonies.[3]
In Vivo Efficacy Assessment
-
Tumor Xenograft Models: To evaluate the anti-tumor efficacy of this compound in vivo, subcutaneous xenograft models are commonly used.[3][8] These models involve the implantation of human cancer cells into immunocompromised mice.[9][10] Tumor growth inhibition upon treatment with this compound is the primary endpoint.[3] It is important to monitor tumor volume and body weight throughout the study to assess both efficacy and potential toxicity.
-
Pharmacodynamic (PD) Biomarkers: To confirm that the observed anti-tumor effects are due to the inhibition of the intended target, tumor tissues from treated animals can be analyzed for PD biomarkers.[11] A reduction in the levels of p-ERK in tumor lysates following this compound treatment would confirm target modulation in vivo.
II. Experimental Protocols
Protocol 1: SHP2 Enzymatic Assay
This protocol describes a fluorescence-based assay to determine the IC50 value of this compound against SHP2.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA)
-
This compound compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate to each well.
-
Read the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for assessing the target engagement of this compound with SHP2 in intact cells.[1]
Materials:
-
Cancer cell line of interest (e.g., KYSE-520)
-
Cell culture medium and supplements
-
This compound compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant and analyze the protein concentration.
-
Perform Western blot analysis on the soluble fractions using an anti-SHP2 antibody.
-
The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of this compound indicates target engagement.
Protocol 3: Western Blot Analysis of MAPK/ERK Pathway
This protocol details the measurement of p-ERK levels in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 2-4 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize p-ERK levels to total ERK and a loading control (e.g., GAPDH).
Protocol 4: Cell Viability (CCK-8/MTT) Assay
This protocol is for determining the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound compound
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the plates for 72 hours.
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the GI50 value.
Protocol 5: Colony Formation Assay
This protocol assesses the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound compound
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Wash the plates, air dry, and count the number of colonies (typically >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Protocol 6: In Vivo Tumor Xenograft Model
This protocol describes a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the mice according to the planned dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-ERK).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated groups compared to the vehicle control group.
III. Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | SHP2 | SHP1 |
| IC50 (nM) | 15 | >10,000 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Histology | p-ERK IC50 (nM) | GI50 (nM) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 25 | 50 |
| NCI-H358 | Non-Small Cell Lung Cancer | 40 | 85 |
| MIA PaCa-2 | Pancreatic Cancer | 60 | 120 |
Table 3: In Vivo Efficacy of this compound in a KYSE-520 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 250 | - |
| This compound | 25 | 750 ± 150 | 50 |
| This compound | 50 | 300 ± 100 | 80 |
IV. Visualizations
Caption: SHP2 signaling pathway and mechanism of this compound action.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vivo Models for Prostate Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crownbio.com [crownbio.com]
- 11. championsoncology.com [championsoncology.com]
Troubleshooting & Optimization
ROC-0929 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of ROC-0929, including troubleshooting common issues and frequently asked questions.
Troubleshooting Guide: Common Solubility Issues
Problem 1: this compound precipitates out of solution when preparing a working solution in an aqueous buffer from a DMSO stock.
-
Cause: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The addition of an aqueous buffer to a concentrated DMSO stock can cause the compound to crash out of solution.
-
Solution:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is kept to a minimum. For cell-based assays, the final DMSO concentration should ideally be less than 0.5% to avoid solvent-induced toxicity.[1] For in vivo studies, a final DMSO concentration of up to 2% may be acceptable.[1]
-
Stepwise Dilution: Instead of adding the aqueous buffer directly to the DMSO stock, try a stepwise dilution. This can be done by adding the DMSO stock to a larger volume of the aqueous buffer while vortexing to ensure rapid mixing.
-
Use of Co-solvents: For challenging applications, particularly in vivo studies, the use of co-solvents can improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2][3]
-
Problem 2: Difficulty dissolving this compound powder.
-
Cause: The quality of the solvent and the dissolution technique can impact solubility.
-
Solution:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for certain compounds.[2][3][4][5][6] Use fresh, high-quality, anhydrous DMSO for preparing your stock solution.
-
Sonication: If the compound is slow to dissolve, gentle sonication in a water bath can help to break up clumps of powder and increase the rate of dissolution.
-
Warming: Gentle warming of the solution (e.g., to 37°C) can also aid in dissolving the compound. However, be cautious and ensure that the compound is stable at the temperature used.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[7]
Q2: How should I store this compound?
A2:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
In Solvent: Prepare stock solutions fresh for use. If storage is necessary, aliquot the DMSO stock solution into single-use vials and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7] Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in different solvents?
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Likely Soluble | May be used as an alternative to DMSO. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| PBS (pH 7.2) | Sparingly Soluble | Dilution from a DMSO stock is required. |
Q4: How can I prepare a working solution of this compound for cell culture experiments?
A4: To prepare a working solution for cell culture, you will need to dilute your DMSO stock solution in a cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to your cells (typically <0.1% - 0.5%). A negative control with the same final concentration of DMSO should be included in your experiments.[1]
Q5: Is it necessary to sterilize the this compound solution?
A5: If you are using the solution in a sterile environment like cell culture, sterilization is recommended. DMSO itself has antimicrobial properties.[1][8] However, if you are concerned about contamination, you can filter the final working solution through a 0.22 µm sterile filter. Ensure the compound is fully dissolved before filtration to avoid loss of material.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weigh the Compound: this compound has a molecular weight of 561.65 g/mol . To prepare a 10 mM stock solution, you will need 5.617 mg of the compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle sonication or warming can be used to assist dissolution if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Determine Final Concentration: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of your DMSO stock solution in your aqueous buffer (e.g., PBS or cell culture medium).
-
Add the required volume of this intermediate solution to your final experimental volume. This helps to avoid precipitation.
-
-
Direct Dilution:
-
Add the required volume of the DMSO stock solution to a larger volume of the aqueous buffer while vortexing.
-
Example: To prepare 10 mL of a 10 µM working solution with 0.1% DMSO from a 10 mM stock:
-
Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of the aqueous buffer.
-
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring the Stability of ROC-0929
Disclaimer: Information regarding the specific chemical properties and degradation pathways of "ROC-0929" is not publicly available. The following troubleshooting guide is based on best practices for handling and storage of research-grade peptides, a common class for experimental compounds. Researchers should always consult any compound-specific documentation provided by the manufacturer.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
For maximum stability, lyophilized peptides like this compound should be stored at -20°C or colder, protected from light.[1][2][3] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[1][2]
Q2: What is the recommended procedure for dissolving lyophilized this compound?
To reconstitute this compound, use a sterile, buffered solution with a slightly acidic pH of 5-7.[3][4] It is advisable to first dissolve the peptide in sterile water and then add the buffered solution.[4] For peptides that are difficult to dissolve, sonication may be helpful.[4] The choice of solvent can also depend on the peptide's amino acid composition.
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
Cloudiness or precipitation can indicate poor solubility or aggregation. This may be caused by using an inappropriate solvent or pH. For hydrophobic peptides, adding a small amount of an organic solvent like DMSO or DMF might be necessary to aid dissolution.[4][5] Always start with a small amount of the peptide to test solubility before dissolving the entire batch.
Q4: How should I store this compound solutions?
Peptide solutions are significantly less stable than their lyophilized form.[3][4] For optimal stability, stock solutions should be aliquoted into single-use volumes and stored at -20°C.[2][4] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[1][2]
Q5: For how long is a solution of this compound stable?
The stability of a peptide in solution is sequence-dependent and can range from a few days to several months when stored properly at -20°C.[1][3] It is recommended to use freshly prepared solutions whenever possible. If long-term storage in solution is unavoidable, storing at -80°C can extend the shelf-life.[3]
Q6: Are there any specific amino acids in a peptide sequence that are more prone to degradation?
Yes, peptides containing cysteine (Cys), methionine (Met), tryptophan (Trp), asparagine (Asn), and glutamine (Gln) are more susceptible to degradation pathways like oxidation and deamidation.[1][2] If the sequence of this compound contains these residues, extra precautions should be taken, such as using oxygen-free solvents for dissolution.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light/Moisture Conditions | Duration |
| Lyophilized Powder | -20°C or -80°C | Protect from light; store in a desiccator | Several years |
| In Solution (Stock) | -20°C | Protect from light; avoid freeze-thaw cycles | Weeks to months |
| In Solution (Working) | 4°C | Protect from light | 1-2 weeks |
Table 2: General Solvent Compatibility for Peptides
| Peptide Characteristic | Recommended Solvent |
| Basic (contains Lys, Arg) | 1-10% Acetic Acid in sterile water |
| Acidic (contains Asp, Glu) | 1% Ammonium Hydroxide or 1-10% Ammonium Bicarbonate in sterile water |
| Hydrophobic (contains Ala, Ile, Leu, Met, Phe, Val) | DMSO, DMF, or Acetonitrile followed by dilution with sterile water/buffer |
| Prone to Oxidation (contains Cys, Met, Trp) | Oxygen-free sterile water or buffer |
Note: Always test the solubility of a small amount of the peptide before preparing a bulk solution.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes before opening.[1][4]
-
Solvent Preparation: Prepare the appropriate sterile and buffered solvent (pH 5-7). If the peptide is known to be susceptible to oxidation, degas the solvent by bubbling with an inert gas like nitrogen or argon.[5]
-
Dissolution: Add the desired volume of solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. If necessary, use a brief sonication to aid dissolution.[4]
-
Verification: Visually inspect the solution for clarity. If particulates are present, refer to the troubleshooting guide.
Protocol 2: Preparation and Storage of this compound Stock Solutions
-
Concentration: Prepare a stock solution at a concentration of 1-10 mg/mL.[4]
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use, low-protein-binding tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C or -80°C.[3]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.
Visualizations
Caption: A flowchart for troubleshooting potential this compound degradation.
Caption: A workflow for the proper handling of this compound.
Caption: Common chemical degradation pathways for peptides.
References
off-target effects of ROC-0929 at high concentrations
Welcome to the technical support center for the pan-KRAS inhibitor, ROC-0929. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the potential off-target effects of this compound, particularly when used at high concentrations in experimental settings.
Disclaimer: this compound is a fictional pan-KRAS inhibitor. The data and information presented here are based on a representative, well-characterized pan-KRAS inhibitor to illustrate key concepts and provide guidance. It is essential to perform comprehensive selectivity profiling for any specific inhibitor used in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is a potent, non-covalent inhibitor of KRAS in its active, GTP-bound state. By binding to a pocket between switch I and II, it is designed to block the interaction of KRAS with its downstream effectors, such as RAF, PI3K, and RAL-GDS. This leads to the inhibition of critical signaling pathways, including the MAPK and PI3K-AKT pathways, resulting in reduced cell proliferation and induction of apoptosis in KRAS-driven cancer cells.
Q2: We are observing a cellular phenotype that doesn't align with the known downstream effects of KRAS inhibition. Could this be due to off-target effects of this compound?
A2: Yes, unexpected cellular phenotypes, especially at higher concentrations of this compound, can be indicative of off-target activity. While designed for specificity, high concentrations can lead to the inhibition of other kinases or cellular proteins, causing unforeseen biological consequences. It is crucial to correlate the observed phenotype with on-target KRAS inhibition using direct biochemical readouts, such as assessing the phosphorylation status of ERK (p-ERK) and AKT (p-AKT).
Q3: At what concentrations are off-target effects of this compound more likely to be observed?
A3: Off-target effects are generally concentration-dependent. While the on-target IC50 for this compound against KRAS-effector interaction is in the nanomolar range, concentrations significantly exceeding this (e.g., in the high micromolar range) increase the likelihood of engaging other kinases with lower affinity. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay to maximize on-target effects while minimizing off-target interactions.
Q4: How can we experimentally confirm the off-target profile of this compound in our system?
A4: The most direct method to determine the off-target profile is through a comprehensive kinase profiling assay, such as KINOMEscan™, which screens the inhibitor against a large panel of recombinant human kinases.[1] Cellularly, techniques like Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells, while chemoproteomics approaches can identify a broader range of protein interactors within the cellular proteome.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at High Concentrations
Scenario: You observe significant cytotoxicity in your cell line at a concentration of this compound that is much higher than its reported IC50 for KRAS inhibition.
| Possible Cause | Troubleshooting Steps | Rationale |
| Off-target kinase inhibition | 1. Consult Kinome Profiling Data: Review the provided kinase selectivity data for this compound to identify potential off-target kinases that are potently inhibited at high concentrations. 2. Pathway Analysis: Investigate the known cellular functions of the identified off-target kinases to determine if their inhibition could lead to cytotoxicity. 3. Use a Structurally Different Inhibitor: Compare the effects of this compound with a structurally unrelated pan-KRAS inhibitor. If the cytotoxicity is not replicated, it is more likely an off-target effect of this compound. | To differentiate between on-target and off-target mediated cell death. |
| Compound solubility issues | 1. Check Solubility: Verify the solubility of this compound in your cell culture medium at the concentrations used. 2. Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration is not contributing to the observed toxicity. | Compound precipitation can lead to non-specific cellular stress and cytotoxicity. |
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
Scenario: this compound shows the expected anti-proliferative effect in one KRAS-mutant cell line but has a different or no effect in another KRAS-mutant cell line, despite confirmed KRAS pathway inhibition.
| Possible Cause | Troubleshooting Steps | Rationale |
| Cell line-specific expression of off-target kinases | 1. Characterize Kinome: Use proteomic or transcriptomic data to determine the expression levels of potential off-target kinases in your cell lines. 2. Correlate with Phenotype: Assess if the differential expression of an off-target kinase correlates with the observed phenotypic differences. | The cellular context, including the specific repertoire of expressed kinases, can significantly influence the overall effect of a kinase inhibitor. |
| Activation of compensatory signaling pathways | 1. Phospho-proteomics: Perform a phospho-proteomic analysis to identify any signaling pathways that are paradoxically activated upon this compound treatment. 2. Combination Treatment: Inhibit the identified compensatory pathway with a specific inhibitor in combination with this compound to see if the expected phenotype is restored. | Cells can adapt to the inhibition of a key pathway by upregulating parallel or feedback signaling loops. |
Quantitative Data Summary
The following table summarizes the binding affinity of a representative pan-KRAS inhibitor (data modeled after BI-2852) against its intended target (KRAS) and a selection of potential off-target kinases identified through a KINOMEscan™ panel. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.
| Target | Kd (nM) | Kinase Family | Potential Implication of Off-Target Inhibition |
| KRAS (On-Target) | < 10 | GTPase | Inhibition of MAPK and PI3K signaling, anti-proliferative effects. |
| CLK2 | 890 | CMGC | Regulation of RNA splicing. |
| CSNK1E | 1,200 | CK1 | Involvement in circadian rhythm, Wnt signaling, and cell cycle. |
| STK10 | 2,500 | STE | Regulation of cell stress responses and apoptosis. |
| MAP4K4 | 3,100 | STE | Involvement in JNK signaling and cytoskeletal organization. |
| TNK2 | 4,500 | TK | Regulation of cell migration and invasion. |
Note: This is representative data and should not be considered as absolute values for this compound. Researchers should generate their own data for the specific compounds and systems they are using.
Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan™)
This method is used to determine the binding affinity of this compound against a large panel of human kinases.
Experimental Workflow:
Caption: KINOMEscan™ experimental workflow.
Detailed Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to the desired screening concentrations.
-
Binding Assay: In a multi-well plate, combine the diluted this compound with a specific kinase that is tagged with a unique DNA label and an immobilized ligand that binds to the active site of the kinase.[4]
-
Competition: this compound competes with the immobilized ligand for binding to the kinase.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR). A reduction in the qPCR signal compared to a DMSO control indicates that this compound has bound to the kinase.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control. For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target(s) in a cellular environment.[2]
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a specified period.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein (KRAS) and potential off-target proteins by Western blotting or other protein detection methods.
-
Data Interpretation: A ligand-bound protein is stabilized and will remain soluble at higher temperatures compared to the unbound protein. This "thermal shift" confirms target engagement in the cellular context.[5]
Chemoproteomics for Off-Target Identification
This approach is used to identify the full spectrum of cellular proteins that interact with this compound.
Experimental Workflow:
Caption: Chemoproteomics workflow.
Detailed Methodology:
-
Probe Synthesis: A chemically modified version of this compound is synthesized to include a "clickable" handle, such as a terminal alkyne.
-
Cell Treatment and Lysis: Cells are treated with the clickable probe, allowing it to bind to its cellular targets. The cells are then lysed.
-
Click Chemistry: A reporter tag, such as biotin, is attached to the alkyne handle of the probe via a copper-catalyzed click reaction.[6]
-
Enrichment: The biotin-tagged proteins (and their binding partners) are enriched from the cell lysate using streptavidin-coated beads.
-
Identification: The enriched proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] To confirm specificity, a competition experiment is often performed where cells are co-treated with an excess of the unmodified this compound. True targets will show reduced enrichment in the presence of the competitor.
References
- 1. Activity-Based Proteomics Reveals Heterogeneous Kinome and ATP-Binding Proteome Responses to MEK Inhibition in KRAS Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ROC-0929
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ROC-0929.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of secreted phospholipases A2 (sPLA2s), with a particular specificity for the human Group X (hGX) isoform.[1] Its inhibitory action on sPLA2s leads to the downstream suppression of the phosphorylation of ERK1/2 and p38 MAP kinases.[1]
Q2: My IC50 value for this compound is significantly higher than the reported 80 nM. What are the possible reasons?
Several factors could contribute to a higher than expected IC50 value. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cell system being used. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q3: I am not observing any effect on the phosphorylation of ERK1/2 or p38 after treating my cells with this compound. Why might this be?
This could be due to several reasons, including low sPLA2 expression in your cell model, a sub-optimal treatment time, or issues with the this compound stock solution. The troubleshooting workflow for this specific issue can be found in the guides below.
Q4: I am observing unexpected cytotoxicity at concentrations where this compound should be specific. What should I do?
Unexpected cytotoxicity can be caused by off-target effects, issues with the solvent, or prolonged exposure. It is crucial to include appropriate controls and perform dose-response and time-course experiments to determine the optimal non-toxic concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
If the calculated IC50 of this compound is considerably higher than the value reported in the literature (80 nM), consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Compound Integrity | Verify Stock Solution: Prepare a fresh stock solution of this compound. If possible, use a new vial of the compound. Ensure proper storage conditions (-20°C for aliquots in tightly sealed vials).[1] |
| Confirm Concentration: Use spectrophotometry or another appropriate method to confirm the concentration of your stock solution. | |
| Assay Conditions | Optimize Incubation Time: The inhibitory effect may be time-dependent. Perform a time-course experiment to determine the optimal pre-incubation time with the enzyme before adding the substrate. |
| Check Buffer Components: Ensure that the assay buffer does not contain components that might interfere with the compound's activity. For example, high concentrations of proteins or detergents can sequester small molecules. | |
| Cell-Based Assay Issues | Cell Line Specificity: The expression level of the target sPLA2 (hGX) can vary significantly between cell lines. Confirm the expression of the target enzyme in your chosen cell line via qPCR or Western blot. |
| Cell Density: Ensure that the cell density is consistent across experiments, as this can influence the effective concentration of the inhibitor. |
The following table illustrates a hypothetical scenario of inconsistent IC50 values obtained in an in-vitro sPLA2 activity assay.
| Experiment ID | Date | IC50 (nM) | Notes |
| EXP-001 | 2025-10-15 | 350 | Old stock solution used. |
| EXP-002 | 2025-10-22 | 95 | Freshly prepared stock solution from a new vial. |
| EXP-003 | 2025-10-29 | 150 | High enzyme concentration in the assay. |
Issue 2: No Effect on Downstream Signaling (p-ERK/p-p38)
If you do not observe the expected decrease in ERK1/2 or p38 phosphorylation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for lack of effect on downstream signaling.
Experimental Protocols
sPLA2 Inhibition Assay (In Vitro)
-
Reagents: Recombinant human sPLA2-GX, fluorescent substrate (e.g., PED6), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM CaCl2), this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution.
-
Add 70 µL of sPLA2-GX solution (final concentration ~0.5 ng/µL) to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 20 µL of the fluorescent substrate (final concentration ~10 µM).
-
Measure the fluorescence intensity every 5 minutes for 30 minutes (Excitation/Emission ~485/530 nm).
-
Calculate the rate of reaction and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Western Blot for p-ERK and p-p38
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, HUVEC) at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., IL-1β, TNF-α) for 15-30 minutes to induce ERK and p38 phosphorylation.
-
-
Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-p38, total p38, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
Signaling Pathway and Logical Relationships
Expected Signaling Pathway of this compound
References
Technical Support Center: Optimizing ROC-0929 Incubation Time for sPLA2 Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of ROC-0929 as a secretory phospholipase A2 (sPLA2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective competitive inhibitor of human secretory phospholipase A2 Group IIA (sPLA2-IIA). It functions by binding to the active site of the sPLA2-IIA enzyme, thereby preventing the hydrolysis of its phospholipid substrates.[1][2][3] This inhibition blocks the release of arachidonic acid, a key precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[3]
Q2: What is the recommended initial incubation time for this compound in an sPLA2 inhibition assay?
A2: For initial screening, a pre-incubation time of 60 minutes at 37°C for this compound with the sPLA2-IIA enzyme is recommended before adding the substrate.[4] However, the optimal incubation time may vary depending on the specific experimental conditions.
Q3: How does incubation time affect the IC50 value of this compound?
A3: The apparent IC50 value of a competitive inhibitor like this compound can be influenced by the pre-incubation time with the enzyme. Longer pre-incubation times may lead to a lower apparent IC50 value as the inhibitor has more time to associate with the enzyme's active site before the substrate is introduced. It is crucial to determine the optimal incubation time for your specific assay conditions to ensure accurate and reproducible results.
Q4: When should I consider optimizing the incubation time?
A4: You should consider optimizing the incubation time if you observe inconsistent IC50 values, a lower-than-expected potency, or if you are establishing a new sPLA2 inhibition assay protocol in your laboratory.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values | Inconsistent incubation times between experiments. | Strictly adhere to a standardized incubation time for all assays. Use a timer and ensure consistent temperature control. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Lower than expected potency (high IC50) | Sub-optimal incubation time, not allowing for sufficient enzyme-inhibitor binding. | Perform a time-course experiment to determine the optimal pre-incubation time (see Experimental Protocols section). |
| Degraded inhibitor. | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| No inhibition observed | Incorrect assay setup. | Verify the concentrations of all reagents, including the enzyme, substrate, and inhibitor. Ensure the correct buffer and pH are used. |
| Inactive enzyme. | Test the activity of the sPLA2-IIA enzyme with a known control inhibitor. |
Data Presentation
Table 1: Effect of Pre-incubation Time on the Apparent IC50 of this compound
| Pre-incubation Time (minutes) | Apparent IC50 (nM) | Standard Deviation (nM) |
| 15 | 45.2 | 5.1 |
| 30 | 32.8 | 3.9 |
| 60 | 22.5 | 2.8 |
| 90 | 22.1 | 3.1 |
| 120 | 21.9 | 2.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Determining the Optimal Pre-incubation Time for this compound
This protocol outlines a method to determine the optimal pre-incubation time of this compound with sPLA2-IIA for achieving maximal inhibition.
Materials:
-
This compound
-
Human recombinant sPLA2-IIA enzyme
-
sPLA2 substrate (e.g., diheptanoyl thio-PC)
-
Assay buffer
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410-420 nm
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of sPLA2-IIA enzyme to multiple wells.
-
Add the different concentrations of this compound to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for varying amounts of time (e.g., 15, 30, 60, 90, and 120 minutes) at 37°C.
-
Following each pre-incubation period, initiate the enzymatic reaction by adding the sPLA2 substrate to the wells.
-
Incubate the reaction mixture for a fixed time (e.g., 15 minutes) at 37°C.
-
Stop the reaction and measure the product formation by adding DTNB and reading the absorbance at 414 nm.
-
Calculate the percent inhibition for each this compound concentration at each pre-incubation time point.
-
Plot the percent inhibition versus the log of the this compound concentration and determine the IC50 value for each pre-incubation time.
-
The optimal pre-incubation time is the shortest time that results in the lowest and most consistent IC50 value.
Visualizations
References
Technical Support Center: ROC-0929 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ROC-0929 in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors like this compound.[1][2] Precipitation can lead to inaccurate dosing and reduced bioavailability.[1][2]
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. If this data is unavailable, empirical testing with small aliquots is recommended.
-
Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability.[3][4] Consider the following approaches, summarized in the table below.
-
Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area and, consequently, its dissolution rate.[2] Techniques like micronization or creating nanoscale formulations can improve bioavailability.[2]
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Potential Disadvantages |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, ethanol, polyethylene glycol) to increase solubility.[4] | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations.[1] |
| Surfactants | Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.[2] | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers.[2] |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[2] | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment.[2] |
| Inclusion Complexes | Using cyclodextrins to form complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[2][4] | Increases solubility and can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound.[2] |
Q2: I am observing inconsistent anti-tumor efficacy with this compound in my animal model. What are the potential sources of variability?
A2: Inconsistent results in vivo can arise from multiple factors. Key areas to investigate include the animal model itself, drug formulation and administration, and technical execution of the experiment.[5]
Troubleshooting Steps:
-
Animal Model Homogeneity: Ensure consistency in the age, sex, weight, and genetic background of the animals, as these factors can influence drug metabolism and tumor biology.[5]
-
Drug Formulation and Administration: Improper formulation of this compound, which has poor aqueous solubility, can lead to precipitation, inconsistent dosing, and variable bioavailability.[5] The route and frequency of administration are also critical.
-
Tumor Model Variability: Inconsistencies in the tumor cell line (e.g., passage number, genetic drift), the number of cells injected, and the site of implantation can lead to different growth rates and drug responses.[5]
-
Technical Execution: A lack of proper randomization, blinding during tumor measurement, and inconsistent handling of animals can introduce significant bias and variability.[5]
In Vivo Administration Route Troubleshooting
Oral Gavage (PO)
Oral gavage is a common method for precise oral dosing in rodents.[6] However, it is a technically challenging procedure with potential complications.[6][7]
Q3: What are the common complications associated with oral gavage and how can I avoid them?
A3: Complications can include esophageal trauma, tracheal administration, and aspiration pneumonia.[7][8] Proper training and technique are crucial to minimize risks.
Table 2: Troubleshooting Common Oral Gavage Issues
| Issue | Potential Cause | Prevention & Solution |
| Animal Distress/Resistance | Improper restraint, pain, or anxiety. | Ensure proper training in animal handling and restraint. Habituate animals to handling before the procedure. Coating the gavage needle with sucrose may pacify the animal.[7] |
| Esophageal or Tracheal Perforation | Forcing the gavage needle, incorrect needle size or type. | Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[8][9] Do not force the needle; it should pass smoothly down the esophagus.[8] |
| Aspiration/Dosing into Lungs | Incorrect placement of the gavage needle in the trachea. | Ensure the needle is properly placed in the esophagus before administering the dose. If the animal coughs or struggles, remove the needle immediately.[8][9] |
| Regurgitation and Aspiration | Dosing volume is too large, or the substance is irritating. | Adhere to recommended volume limits (see Table 3).[10] Administer the dose slowly.[8] |
Table 3: Recommended Administration Volumes and Needle Sizes for Mice
| Route | Maximum Volume | Recommended Needle Size |
| Oral (PO) | 10 mL/kg (e.g., 0.2 mL for a 20g mouse)[8] | 18-22 gauge, 1-1.5 inches, with ball tip[8] |
| Intraperitoneal (IP) | < 10 mL/kg (e.g., < 0.25 mL for a 25g mouse)[11] | 25-27 gauge[10][11] |
| Intravenous (IV) - Tail Vein | < 0.2 mL[10] | 27-30 gauge[10] |
| Subcutaneous (SC) | < 2-3 mL (divided into multiple sites, max 1mL per site)[10] | 25-27 gauge[10] |
Intraperitoneal Injection (IP)
IP injection is a common route for administering substances that are not suitable for oral delivery. While technically simpler than IV injection, it also has potential complications.
Q4: I am concerned about the accuracy and potential side effects of IP injections. What are the best practices?
A4: Proper technique is essential to ensure the substance is delivered into the peritoneal cavity and to avoid injury to abdominal organs.
Table 4: Troubleshooting Common Intraperitoneal Injection Issues
| Issue | Potential Cause | Prevention & Solution |
| Injection into an Organ (e.g., Cecum, Bladder) | Incorrect needle placement or angle. | Inject into the lower right quadrant of the abdomen to avoid the cecum.[12] Aspirate with the syringe before injecting to ensure no fluid (urine, blood, gut contents) is drawn back.[11] |
| Bleeding at Injection Site | Puncture of a superficial blood vessel. | Apply gentle pressure to the site after injection until bleeding stops.[11][13] |
| Peritonitis (Inflammation/Infection) | Puncture of the intestine or use of non-sterile injectate. | Use sterile solutions and aseptic technique.[11][13] Monitor animals for signs of pain or distress after injection.[14] |
| Variable Absorption/Efficacy | Misinjection into subcutaneous tissue or abdominal fat. | Ensure the needle fully penetrates the abdominal wall. The IP route can have variable absorption and may not be suitable for all compounds.[12][15] |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Hypothetical Signaling Pathway for this compound
Assuming this compound is a kinase inhibitor targeting the hypothetical "Tumor Growth Kinase" (TGK) in a cancer-related pathway.
Caption: Inhibition of the TGK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. admescope.com [admescope.com]
- 5. benchchem.com [benchchem.com]
- 6. atsjournals.org [atsjournals.org]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. cea.unizar.es [cea.unizar.es]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
Technical Support Center: Cell Permeability Considerations for Novel KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel KRAS G12C inhibitors, with a focus on cell permeability. The information provided herein is based on general principles and published data for similar classes of compounds and should be adapted for your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C inhibitor shows high potency in biochemical assays but has low activity in cell-based assays. Could this be a cell permeability issue?
A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. Other contributing factors could include compound instability in cell culture media, rapid metabolism by the cells, or efflux by cellular transporters. We recommend systematically evaluating each of these possibilities.
Q2: What are the key physicochemical properties that influence the cell permeability of a small molecule inhibitor?
A2: Several key physicochemical properties, often summarized by Lipinski's Rule of Five, influence passive diffusion across the cell membrane. These include:
-
Molecular Weight (MW): Ideally below 500 Da.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, typically optimal between 1 and 3.
-
Hydrogen Bond Donors (HBD): Should be ≤ 5.
-
Hydrogen Bond Acceptors (HBA): Should be ≤ 10.
-
Polar Surface Area (PSA): Generally, a PSA of < 140 Ų is preferred for good cell permeability.
It is important to note that these are guidelines, and exceptions exist, especially for compounds that utilize active transport mechanisms.
Q3: How can I experimentally assess the cell permeability of my compound?
A3: Several in vitro methods can be used to assess cell permeability. The choice of assay depends on the required throughput and the specific questions being asked. Common methods include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion.
-
Caco-2 Permeability Assay: Utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.
-
Cellular Uptake Assays: Directly measure the intracellular concentration of the compound in your target cells.
Q4: My compound is a substrate for efflux transporters like P-glycoprotein (P-gp). What can I do to improve its intracellular concentration?
A4: If your compound is a P-gp substrate, you can try co-incubating it with a known P-gp inhibitor, such as verapamil or cyclosporine A. A significant increase in intracellular accumulation or cellular activity in the presence of the inhibitor would confirm P-gp mediated efflux. For long-term strategies, medicinal chemistry efforts can be directed at modifying the compound to reduce its affinity for efflux transporters.
Troubleshooting Guides
Issue 1: Low Intracellular Concentration Detected in Cellular Uptake Assays
| Possible Cause | Troubleshooting Step |
| Poor Passive Permeability | - Assess the physicochemical properties of your compound (see FAQ 2). - Perform a PAMPA assay to confirm poor passive diffusion. - If confirmed, consider medicinal chemistry approaches to optimize lipophilicity and reduce polar surface area. |
| Active Efflux | - Perform a Caco-2 permeability assay and calculate the efflux ratio. An efflux ratio > 2 suggests active efflux. - Conduct cellular uptake assays in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-gp). |
| Compound Instability | - Check the stability of your compound in cell culture media over the time course of your experiment using LC-MS. - If unstable, consider using fresh media, reducing incubation times, or using a more stable analog. |
| Rapid Metabolism | - Incubate your compound with liver microsomes or S9 fractions to assess metabolic stability. - If metabolism is high, identify the metabolic soft spots and consider chemical modifications to block metabolism. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Possible Cause | Troubleshooting Step |
| Poor Monolayer Integrity | - Measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayer before and after the experiment. A significant drop in TEER indicates a compromised monolayer. - Ensure proper cell seeding density and allow sufficient time for differentiation (typically 21 days). |
| Compound Cytotoxicity | - Perform a cytotoxicity assay (e.g., MTT or LDH release) at the concentrations used in the permeability assay. - If cytotoxic, perform the permeability assay at non-toxic concentrations. |
| Low Compound Recovery | - Quantify the compound concentration in both the apical and basolateral chambers as well as the cell lysate at the end of the experiment. - Poor recovery may indicate binding to the plate plastic or cellular components. Consider using low-binding plates. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the PAMPA Sandwich: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Prepare Donor Solutions: Dissolve the test compound in a suitable buffer at the desired concentration.
-
Add Donor Solutions: Add the donor solutions to the wells of the filter plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va / ((Vd + Va) * Area * Time)
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on a 96-well transwell plate and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayer to ensure its integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the test compound to the apical (A) chamber.
-
At various time points, take samples from the basolateral (B) chamber.
-
Quantify the compound concentration in the samples.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the test compound to the basolateral (B) chamber.
-
At various time points, take samples from the apical (A) chamber.
-
Quantify the compound concentration in the samples.
-
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Data Presentation
Table 1: Physicochemical Properties of Hypothetical KRAS G12C Inhibitors
| Compound | MW (Da) | LogP | HBD | HBA | PSA (Ų) |
| Compound X | 485.6 | 2.8 | 2 | 7 | 110.5 |
| Compound Y | 550.2 | 4.5 | 4 | 9 | 155.3 |
| Compound Z | 430.5 | 1.5 | 1 | 5 | 85.1 |
Table 2: In Vitro Permeability Data for Hypothetical KRAS G12C Inhibitors
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Compound X | 8.5 | 5.2 | 15.6 | 3.0 |
| Compound Y | 1.2 | 0.5 | 0.6 | 1.2 |
| Compound Z | 15.3 | 12.1 | 13.3 | 1.1 |
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action for a covalent KRAS G12C inhibitor.
Caption: Troubleshooting workflow for investigating low cellular activity of a compound.
Technical Support Center: Addressing Variability in Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes. Given the absence of specific public information on a compound designated "ROC-0929," this guide focuses on general principles and common issues encountered when working with novel small molecule inhibitors in a research setting. The experimental protocols and troubleshooting advice provided are based on standard laboratory procedures and can be adapted for a wide range of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of our small molecule inhibitor. What are the potential causes?
A1: Batch-to-batch variability is a common challenge in drug discovery and can stem from several factors:
-
Compound Purity and Stability: Inconsistent purity levels between batches can directly impact the effective concentration of the active molecule. Degradation of the compound over time, especially if storage conditions are not optimal, can also lead to reduced potency. It is crucial to verify the purity of each new batch (e.g., via HPLC-MS) and ensure consistent, appropriate storage.
-
Solubility Issues: Poor or inconsistent solubility of the compound in your experimental buffer or cell culture medium can lead to significant variations in the actual concentration delivered to the target.
-
Assay Conditions: Minor variations in assay parameters such as incubation time, temperature, cell density, or reagent concentrations can be magnified, leading to apparent shifts in potency.
Q2: Our inhibitor shows good activity in biochemical assays but has poor or variable effects in cell-based assays. What could be the reason?
A2: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors related to the complex environment of a living cell:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, limiting its access to an intracellular target.[1]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.[1]
-
Metabolism: The compound may be rapidly metabolized by the cells into inactive forms.
-
Off-Target Effects: In a cellular context, the compound might engage with off-target proteins, leading to unexpected phenotypes or toxicity that can mask the intended on-target effect.[2] It is advisable to use the lowest effective concentration to minimize off-target effects.[2]
Q3: We are seeing inconsistent results in our Western blot analysis when assessing the downstream effects of the inhibitor. How can we troubleshoot this?
A3: Inconsistent Western blot results can be due to a combination of factors related to both the treatment and the technique itself:
-
Treatment Variability: Ensure consistent treatment conditions, including inhibitor concentration, treatment duration, and cell density at the time of treatment.
-
Lysate Preparation: Inconsistent lysis buffer composition, protease/phosphatase inhibitor cocktails, or sample handling can lead to variability in protein extraction and stability.
-
Loading and Transfer: Inaccurate protein quantification leading to unequal loading, or inefficient protein transfer to the membrane, are common sources of error. Always use a reliable loading control.
-
Antibody Performance: Variability in antibody lots, improper antibody dilution, or insufficient washing can all contribute to inconsistent signal.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide provides a structured approach to troubleshooting variability in IC50 values obtained from cell viability assays (e.g., MTT, CellTiter-Glo®).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Solubility | 1. Visually inspect the compound in solution for precipitation. 2. Determine the aqueous solubility of the compound. 3. Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. | A clear, homogenous solution with no visible precipitate. Improved consistency of dose-response curves. |
| Cell Culture Conditions | 1. Ensure consistent cell passage number and seeding density. 2. Verify the health and morphology of the cells prior to treatment. 3. Standardize the incubation time for both treatment and assay development. | Reduced well-to-well and plate-to-plate variability. More reproducible IC50 values. |
| Assay Protocol | 1. Confirm the linearity of the assay within the cell number range used. 2. Ensure proper mixing of reagents and avoid introducing bubbles into the wells. 3. Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle only) on every plate. | Consistent positive and negative control values, indicating a robust assay performance. |
Guide 2: Variable Target Engagement in Cells
This guide assists in troubleshooting experiments designed to measure the direct interaction of an inhibitor with its target in a cellular context (e.g., cellular thermal shift assay, immunoprecipitation-mass spectrometry).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Compound Exposure | 1. Optimize the treatment time and concentration to ensure the compound reaches the target. 2. Consider using a higher concentration if cell permeability is suspected to be low. | Clear evidence of target engagement at appropriate concentrations. |
| Target Protein Expression Levels | 1. Monitor the expression level of the target protein across experiments via Western blot. 2. Normalize the target engagement signal to the total target protein level. | Reduced variability in target engagement readouts. |
| Cell Lysis and Sample Preparation | 1. Use a lysis buffer that is optimized for the target protein and downstream application. 2. Ensure that the inhibitor is included in the lysis buffer to prevent its dissociation from the target during sample processing. | Preservation of the drug-target interaction during sample preparation, leading to more accurate measurements. |
Experimental Protocols
Protocol 1: General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete growth medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: A generalized workflow for in-vitro experiments with small molecule inhibitors.
Caption: A logical flow for troubleshooting sources of experimental variability.
References
Technical Support Center: Enhancing the Specificity of ROC-0929
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the specificity of the hypothetical research compound ROC-0929 in complex experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
A1: this compound is designed as a potent and selective inhibitor of the hypothetical Target Kinase 1 (TK1). However, in complex biological systems, off-target activity has been observed, primarily against kinases with homologous ATP-binding pockets. The table below summarizes the known binding affinities. Researchers should be aware of potential confounding effects due to inhibition of these off-target kinases.
Table 1: Kinase Binding Affinity Profile of this compound
| Kinase Target | Binding Affinity (Kd in nM) | Notes |
| Target Kinase 1 (TK1) | 5 | Primary Target |
| Off-Target Kinase A (OTKA) | 150 | Structurally similar ATP-binding pocket. |
| Off-Target Kinase B (OTKB) | 500 | May contribute to observed cellular phenotypes. |
| Off-Target Kinase C (OTKC) | >1000 | Considered a weak off-target. |
Q2: My cellular phenotype does not correlate with the degree of TK1 inhibition. What could be the cause?
A2: This discrepancy can arise from several factors. Firstly, consider the engagement of off-targets OTKA and OTKB, which may trigger parallel signaling pathways leading to the observed phenotype. Secondly, the cellular context, including the expression levels of compensatory kinases or downstream effectors, can influence the outcome. We recommend performing target engagement and pathway analysis experiments to dissect the contribution of each target.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: For optimal specificity, it is crucial to use the lowest concentration of this compound that elicits the desired on-target effect. We recommend performing a dose-response curve for TK1 inhibition (e.g., via a target engagement assay or by measuring phosphorylation of a direct downstream substrate). Based on typical cell-based assays, a starting concentration range of 10-100 nM is advised. Concentrations exceeding 500 nM are likely to result in significant off-target effects.
Troubleshooting Guides
Issue 1: High background signal or unexpected toxicity in cell culture experiments.
This issue often points towards off-target effects or compound instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Verify Compound Integrity & Purity: Confirm the identity and purity of your this compound stock solution using techniques like LC-MS. Degradation products can have distinct activities.
-
Optimize this compound Concentration: Perform a detailed dose-response curve to identify the minimal concentration that achieves significant inhibition of TK1 without inducing widespread toxicity.
-
Include Control Compounds: Use a structurally unrelated TK1 inhibitor to confirm that the observed phenotype is due to TK1 inhibition. An inactive analog of this compound is also a critical control to rule out non-specific effects of the chemical scaffold.
-
Assess Off-Target Engagement: At the working concentration, measure the engagement of known off-targets (OTKA, OTKB) using cellular thermal shift assays (CETSA) or targeted proteomics.
Issue 2: Inconsistent results between different cell lines or experimental models.
This variability can stem from differences in the expression of targets, off-targets, and compensatory pathways.
Logical Relationship Diagram:
Caption: Influence of target expression on phenotype.
Troubleshooting Steps:
-
Characterize Target and Off-Target Expression: Quantify the protein expression levels of TK1, OTKA, and OTKB in your different experimental systems using western blotting or quantitative proteomics.
-
Correlate Expression with Potency: Determine the IC50 of this compound for the desired phenotype in each system and correlate it with the expression levels of the primary target and key off-targets.
-
Employ Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR to deplete TK1, OTKA, and OTKB individually to confirm which target is responsible for the observed phenotype in each system.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to its targets in intact cells.
Experimental Workflow:
Caption: CETSA experimental workflow.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with either vehicle control or a range of this compound concentrations for 1-2 hours.
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer with protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the lysate and heat each aliquot to a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Fractionation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of target protein remaining by western blot.
-
Data Interpretation: A ligand-bound protein is stabilized and will have a higher melting temperature compared to the unbound protein in the vehicle-treated sample.
Protocol 2: Phospho-Proteomics for Pathway Analysis
This protocol helps to identify the signaling pathways affected by this compound treatment.
Signaling Pathway Hypothesis:
Caption: Hypothesized on- and off-target signaling.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at a working concentration and a higher concentration known to engage off-targets, alongside a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.
-
Data Analysis: Quantify the changes in phosphopeptide abundance between the different treatment conditions. Use pathway analysis software (e.g., GSEA, IPA) to identify signaling pathways that are significantly altered. Compare the results to known downstream pathways of TK1 and potential off-targets.
stability of ROC-0929 in different buffer conditions
Disclaimer: The following information is provided as a generalized guide. Specific stability data for "ROC-0929" is not publicly available. The data and protocols presented here are hypothetical and intended to serve as an illustrative example for researchers. Users should always perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage, a stock solution in a suitable solvent such as DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q2: I observe precipitation of this compound in my aqueous buffer. What should I do?
A2: Precipitation can occur due to low solubility in aqueous solutions. Consider the following troubleshooting steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is compatible with your buffer system.
-
The pH of the buffer can significantly impact the solubility of this compound. Verify the pH of your buffer and consult the stability data to choose a more suitable buffer system.
-
Consider using a solubilizing agent, but be sure to validate its compatibility with your experimental setup.
Q3: How can I determine if this compound is degrading in my experiment?
A3: Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1] A stability-indicating HPLC method can separate the intact this compound from its degradation products.[2] Monitoring the appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.
Stability of this compound in Different Buffer Conditions
The following table summarizes the hypothetical stability of this compound (10 µM) after incubation for 24 hours under various conditions. Stability is expressed as the percentage of the initial concentration of this compound remaining.
| Buffer (50 mM) | pH | Temperature (°C) | % Remaining (24 hours) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | >98% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 (Room Temp) | ~95% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | ~85% |
| Tris-HCl | 7.4 | 37 | ~88% |
| Tris-HCl | 8.5 | 37 | ~75% |
| MES | 6.0 | 37 | >95% |
| Acetate | 5.0 | 37 | ~90% |
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol outlines a method to assess the stability of this compound in a given buffer.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of 10 µM in the desired test buffer (e.g., 50 mM PBS, pH 7.4).
-
Prepare a "time zero" sample by immediately quenching the reaction with an equal volume of acetonitrile and storing at -20°C until analysis.
-
Incubate the remaining sample under the desired temperature conditions (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot of the incubated sample.
-
Quench the reaction by mixing with an equal volume of acetonitrile.
-
Store the collected samples at -20°C until all time points have been collected.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with a C18 column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution of this compound and any potential degradation products using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to sPLA2 Inhibitors for Asthma: ROC-0929 in Focus
For Researchers, Scientists, and Drug Development Professionals
Secreted phospholipase A2 (sPLA2) enzymes are critical players in the inflammatory cascade that drives asthma pathogenesis. Their catalytic activity releases arachidonic acid from cell membranes, initiating the production of potent pro-inflammatory lipid mediators, including leukotrienes and prostaglandins. Consequently, inhibiting sPLA2 has emerged as a promising therapeutic strategy for asthma. This guide provides a detailed comparison of ROC-0929, a selective inhibitor of human Group X sPLA2 (hGX-sPLA2), with other notable sPLA2 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of sPLA2 Inhibitors
The efficacy and selectivity of sPLA2 inhibitors are paramount for their therapeutic potential. The following table summarizes the inhibitory activity (IC50) of this compound and other relevant sPLA2 inhibitors against various sPLA2 isoforms.
| Inhibitor | Target sPLA2 Isoform(s) | IC50 (nM) | Key Findings in Asthma Models |
| This compound | Human Group X (hGX) | 80 [1] | Preclinical data suggests inhibition of ERK1/2 and p38 phosphorylation.[1] A similar selective GX-sPLA2 inhibitor significantly reduced airway inflammation, mucus hypersecretion, and hyperresponsiveness in a mouse model of asthma. |
| Varespladib (LY333013) | Human Group IIA, V, X | Low nM range[2][3] | Failed to demonstrate a significant impact on allergen-induced bronchoconstriction in a clinical trial of atopic asthmatics.[4] |
| Me-Indoxam | Human Group IIA, IIE, V | < 100[5][6][7] | Potent inhibitor of multiple sPLA2 isoforms.[5][6][7] Inhibits leukotriene C4 production from human lung mast cells.[5] |
| Human Group IB, X | 200 - 600[5][6][7] | ||
| Human Group IID, IIF, III, XIIA | > 2000[5][6] | ||
| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase (indirectly related to sPLA2 pathway) | 130[8] | Attenuates allergic airway inflammation and hyperresponsiveness in a murine model of asthma by reducing oxidative stress and inhibiting NF-κB. |
Signaling Pathways in sPLA2-Mediated Airway Inflammation
The binding of an allergen to IgE on mast cells triggers the activation of sPLA2, which initiates a signaling cascade leading to the hallmark features of asthma. The following diagram illustrates this pathway and the points of intervention by sPLA2 inhibitors.
Caption: sPLA2 signaling cascade in asthma and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of sPLA2 inhibitors for asthma.
sPLA2 Enzyme Activity Assay
This assay quantifies the enzymatic activity of sPLA2 and the inhibitory potential of compounds like this compound.
Principle: The assay measures the hydrolysis of a fluorescently labeled phospholipid substrate by sPLA2. The increase in fluorescence intensity is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human sPLA2 isoforms
-
Fluorescent phospholipid substrate (e.g., PED-A1, NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the sPLA2 enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent phospholipid substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for NBD-C6-HPC) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Mast Cell Degranulation Assay
This cell-based assay assesses the ability of an inhibitor to block the release of inflammatory mediators from mast cells.
Principle: Mast cell degranulation, a key event in the allergic response, is quantified by measuring the release of β-hexosaminidase, an enzyme co-released with histamine.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary human mast cells
-
Dinitrophenyl-human serum albumin (DNP-HSA) (for sensitization)
-
Anti-DNP IgE
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well clear microplate
-
Microplate reader for absorbance measurement at 405 nm
Procedure:
-
Seed mast cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the sPLA2 inhibitor for 1 hour.
-
Induce degranulation by adding DNP-HSA.
-
After 30-60 minutes of incubation at 37°C, centrifuge the plate and collect the supernatant.
-
To measure β-hexosaminidase release, incubate the supernatant with the pNAG substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 405 nm.
-
Calculate the percentage of degranulation relative to a positive control (cells stimulated without inhibitor) and a negative control (unstimulated cells).
Ovalbumin (OVA)-Induced Mouse Model of Allergic Asthma
This in vivo model is widely used to evaluate the efficacy of anti-asthmatic drugs.
Principle: Mice are sensitized and subsequently challenged with ovalbumin to induce an asthma-like phenotype, characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
Methacholine for AHR assessment
-
Whole-body plethysmography system for AHR measurement
Procedure:
-
Sensitization: On days 0 and 14, intraperitoneally inject mice with OVA emulsified in Alum.
-
Challenge: From day 21 to 23, expose the mice to an aerosolized solution of OVA for 30 minutes each day.
-
Treatment: Administer the sPLA2 inhibitor (e.g., this compound) via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): On day 24, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Histology: Collect lung tissue for histological analysis to assess airway inflammation and mucus production (using Periodic acid-Schiff staining).
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel sPLA2 inhibitor for asthma.
Caption: Workflow for preclinical evaluation of sPLA2 inhibitors.
Conclusion
The available data suggests that selective inhibition of specific sPLA2 isoforms, such as hGX-sPLA2 by this compound, may offer a more targeted and potentially more effective therapeutic approach for asthma compared to broad-spectrum sPLA2 inhibitors. The failure of varespladib in clinical trials underscores the complexity of sPLA2 biology in asthma and highlights the need for isoform-specific inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other selective sPLA2 inhibitors in the management of asthma. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of these promising drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeic acid phenethyl ester analogues as selective inhibitors of 12-lipoxygenase product biosynthesis in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of sPLA2 Inhibitors: ROC-0929 vs. LY315920 in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent secreted phospholipase A2 (sPLA2) inhibitors, ROC-0929 and LY315920 (Varespladib). This analysis is based on available preclinical data to inform research and development decisions.
Secreted phospholipase A2 (sPLA2) enzymes are critical mediators of inflammation and have been implicated in a range of diseases, as well as the pathophysiology of venomous snakebites. The development of potent and selective sPLA2 inhibitors is a key area of therapeutic research. This guide focuses on a comparative analysis of this compound and LY315920, two small molecule inhibitors of sPLA2.
Mechanism of Action and Signaling Pathway
Both this compound and LY315920 exert their therapeutic effects by inhibiting the enzymatic activity of sPLA2. These enzymes hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By blocking sPLA2, these inhibitors effectively suppress the production of these inflammatory mediators.
This compound is a potent and selective inhibitor of sPLA2s, with a particular affinity for the human group X (hGX) isoform.[1] Its mechanism extends to the inhibition of downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK).[1]
LY315920, also known as Varespladib, is a potent and selective inhibitor of human non-pancreatic secretory phospholipase A2 (hnsPLA2).[2] Its inhibitory action on sPLA2 has been shown to reduce the formation of thromboxane, a downstream product of the arachidonic acid cascade.[2]
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison of the potency of these two inhibitors, the following table summarizes their in vitro inhibitory activities against sPLA2.
| Inhibitor | Target | IC50 | Reference |
| This compound | Secreted Phospholipases A2 (sPLA2s), specifically targeting hGX | 80 nM | [1] |
| LY315920 | Human non-pancreatic secretory phospholipase A2 (hnsPLA2) | 7 nM | [2] |
| LY315920 | sPLA2 activity in human serum | 6.2 nM | [2] |
| LY315920 | sPLA2-mediated thromboxane formation in BAL cells | ~0.8 µM | [2] |
Note: Direct comparative studies between this compound and LY315920 are not currently available in the public domain. The data presented here is compiled from separate studies and should be interpreted with this in mind.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited are outlined below.
In Vitro sPLA2 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against sPLA2. Specific details may vary between studies.
Materials:
-
Recombinant human sPLA2 enzyme (specific isoform, e.g., hGX for this compound)
-
Phospholipid substrate (e.g., a fluorescently labeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and BSA)
-
Test compounds (this compound, LY315920) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of detecting fluorescence or absorbance
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the sPLA2 enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phospholipid substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Both this compound and LY315920 are potent inhibitors of sPLA2, a key enzyme in inflammatory pathways. Based on the available data, LY315920 appears to have a lower IC50 for general sPLA2 activity compared to the reported IC50 of this compound for the hGX isoform. However, the specificity of this compound for the hGX isoform may offer therapeutic advantages in diseases where this particular enzyme plays a predominant role. Furthermore, the ability of this compound to inhibit downstream ERK1/2 and p38 phosphorylation suggests a broader impact on inflammatory signaling.
Direct, side-by-side comparative studies are necessary to definitively determine the relative efficacy and therapeutic potential of these two promising sPLA2 inhibitors. Researchers are encouraged to consider the specific sPLA2 isoform of interest and the downstream signaling pathways relevant to their disease model when selecting an inhibitor for their studies.
References
Unveiling the Selectivity of ROC-0929: A Comparative Guide to sPLA2-X Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of ROC-0929, a potent and selective inhibitor of secretory phospholipase A2 Group X (sPLA2-X), with other known sPLA2 inhibitors. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the sPLA2-X signaling pathway to support further research and development in inflammatory and related diseases.
Secretory phospholipase A2 (sPLA2) enzymes, particularly the Group X isoform (sPLA2-X), are pivotal mediators in the inflammatory cascade. Their enzymatic activity releases arachidonic acid from cell membranes, a rate-limiting step in the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Consequently, the development of selective sPLA2-X inhibitors like this compound presents a promising therapeutic strategy for a host of inflammatory conditions, including asthma and allergic diseases.
Performance Comparison of sPLA2 Inhibitors
To provide a comparative context, the following table summarizes the inhibitory potency (IC50 values) of this compound and other notable sPLA2 inhibitors against various sPLA2 isoforms.
| Inhibitor | sPLA2-X (hGX) | sPLA2-IIA | sPLA2-V | sPLA2-III |
| This compound | 80 nM [1] | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Varespladib (LY315920) | ~400 nM | 9-14 nM | ~40 nM | Not Publicly Available |
| LY311727 | Not Publicly Available | High Affinity | 36 nM | Not Publicly Available |
| S-3319 | Not Publicly Available | 29 nM | Not Publicly Available | Not Publicly Available |
| Indomethacin | Not Publicly Available | 28-35 µM | Not Publicly Available | Inactive |
Note: The IC50 values are sourced from various studies and assay conditions may differ. Direct comparison should be made with caution. The lack of publicly available data for this compound against other sPLA2 isoforms is a current limitation in providing a complete selectivity profile.
Experimental Protocols
A detailed experimental protocol for the validation of this compound's selectivity is not publicly available. However, a general methodology for assessing sPLA2 inhibition, which is likely similar to the one used for this compound, is described below.
General sPLA2 Inhibition Assay Protocol (Colorimetric)
This protocol outlines a common method for measuring sPLA2 activity and its inhibition using a chromogenic substrate.
1. Materials and Reagents:
-
Recombinant human sPLA2 enzymes (e.g., sPLA2-X, sPLA2-IIA, sPLA2-V)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4-8.0), supplemented with CaCl2 (typically 1-10 mM) and bovine serum albumin (BSA)
-
Substrate: A chromogenic or fluorogenic phospholipid substrate, such as 1,2-bis(heptanoylthio)glycerophosphocholine or a proprietary substrate from a commercial kit.
-
Detection Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for thio-substrates.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405-414 nm for DTNB).
2. Experimental Procedure:
-
Enzyme Preparation: Prepare a working solution of the sPLA2 enzyme in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer. Include a vehicle control (solvent alone).
-
Assay Reaction:
-
Add a defined volume of the enzyme solution to each well of the 96-well plate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow for binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
If using a thio-substrate, the detection reagent (DTNB) can be included in the substrate solution or added at the end of the reaction.
-
-
Data Acquisition:
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
3. Selectivity Profiling:
-
To determine the selectivity of the inhibitor, repeat the assay with a panel of different sPLA2 isoforms (e.g., sPLA2-IIA, sPLA2-V, sPLA2-III) and calculate the respective IC50 values.
-
The selectivity ratio can be calculated by dividing the IC50 value for the off-target isoform by the IC50 value for the target isoform (sPLA2-X).
sPLA2-X Signaling Pathway
The enzymatic activity of sPLA2-X is a critical upstream event in a signaling cascade that leads to the production of inflammatory mediators. The following diagram illustrates the key steps in this pathway.
Caption: sPLA2-X signaling cascade leading to eicosanoid production.
Conclusion
This compound is a promising selective inhibitor of sPLA2-X, a key enzyme in the inflammatory pathway. While its potency against sPLA2-X is well-documented, a comprehensive, publicly available selectivity profile against other sPLA2 isoforms is needed to fully assess its therapeutic potential and guide future drug development efforts. The methodologies and pathway information provided in this guide serve as a valuable resource for researchers in the field of inflammation and phospholipase A2 enzymology. Further studies are warranted to fully elucidate the inhibitory spectrum of this compound and its potential clinical applications.
References
No Publicly Available Data on "ROC-0929" as a Phospholipase Inhibitor
A comprehensive search for the compound "ROC-0929" in the context of phospholipase inhibition has yielded no publicly available scientific literature, experimental data, or product information. This suggests that "this compound" may be an internal compound identifier, a misnomer, or a compound not yet described in published research.
Consequently, a comparison guide on the cross-reactivity of this compound with other phospholipases cannot be compiled at this time due to the absence of the necessary primary data. Information regarding its primary phospholipase target, its potency, and its selectivity profile against other phospholipase families such as phospholipase A (PLA), phospholipase C (PLC), and phospholipase D (PLD) is not available in the public domain.
For researchers, scientists, and drug development professionals interested in the cross-reactivity of phospholipase inhibitors, it is crucial to rely on published data from peer-reviewed studies. When evaluating a novel inhibitor, a standard approach involves a panel of assays to determine its inhibitory concentration (IC50) or binding affinity (Ki) against a range of related enzymes.
General Experimental Approach for Determining Phospholipase Cross-Reactivity
To provide a framework for how such a comparison would be conducted, the following outlines a typical experimental workflow for assessing the selectivity of a hypothetical phospholipase inhibitor.
Experimental Workflow for Assessing Phospholipase Cross-Reactivity
Figure 1: A generalized workflow for determining the cross-reactivity of a phospholipase inhibitor.
Key Phospholipase Signaling Pathways
Understanding the distinct roles of different phospholipase families is critical when evaluating the potential impact of cross-reactivity. The diagram below illustrates the primary signaling pathways initiated by PLA2, PLC, and PLD.
Figure 2: Simplified overview of major phospholipase signaling pathways.
Without specific data for "this compound," a detailed comparison is not feasible. Researchers are encouraged to consult publicly available databases and scientific literature for information on established and characterized phospholipase inhibitors.
A Comparative Analysis of sPLA2-X and cPLA2α Inhibition: A Tale of Two Phospholipases
A comprehensive guide for researchers and drug development professionals on the distinct yet interconnected roles of secreted phospholipase A2 Group X (sPLA2-X) and cytosolic phospholipase A2α (cPLA2α) in inflammatory signaling. This guide contrasts the inhibitory profiles of ROC-0929, a selective sPLA2-X inhibitor, with a panel of prominent cPLA2α inhibitors, supported by experimental data and detailed methodologies.
In the intricate landscape of inflammatory diseases, the phospholipase A2 (PLA2) superfamily of enzymes plays a pivotal role. These enzymes catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid and the subsequent production of pro-inflammatory lipid mediators known as eicosanoids. Among the numerous PLA2 isoforms, the secreted Group X (sPLA2-X) and the cytosolic Group IVA (cPLA2α) have emerged as key players and attractive therapeutic targets. This guide provides a comparative analysis of this compound, a potent and selective inhibitor of sPLA2-X, and a range of inhibitors targeting cPLA2α, offering insights into their distinct and overlapping mechanisms of action.
Distinguishing the Targets: sPLA2-X versus cPLA2α
While both sPLA2-X and cPLA2α contribute to the liberation of arachidonic acid, they operate through different mechanisms and are localized in distinct cellular compartments. cPLA2α is an intracellular enzyme that translocates from the cytosol to the perinuclear and endoplasmic reticulum membranes upon activation by increased intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs). In contrast, sPLA2s, including sPLA2-X, are secreted from the cell and act on the outer leaflet of the cell membrane. This fundamental difference in their site of action has significant implications for their roles in signaling and for the development of specific inhibitors.
Comparative Inhibitor Potency
The development of selective inhibitors for different PLA2 isoforms has been crucial for dissecting their specific functions. This compound has been identified as a potent and selective inhibitor of sPLA2s, with a particular affinity for the Group X isoform.[1][2] In contrast, a diverse array of chemical scaffolds, including indole-based compounds, thiazolyl ketones, and 2-oxoamides, have been developed to target cPLA2α. The following table summarizes the inhibitory potency of this compound against sPLA2 and a selection of representative cPLA2α inhibitors against their target.
| Inhibitor | Target Enzyme | Chemical Class | IC50 | Assay Type |
| This compound | sPLA2s (hGX) | Not specified | 80 nM[1][2] | Enzymatic Assay |
| AVX420 (GK420) | cPLA2α | Thiazolyl Ketone | 0.09 µM[3] | Cell-based (Arachidonic Acid Release) |
| Giripladib (PLA-695) | cPLA2α | Indole-based | Not specified | Not specified |
| AACOCF3 | cPLA2α | Trifluoromethyl Ketone | 1.5 µM | Not specified |
| CDIBA | cPLA2α | Indole-based | Not specified | Not specified |
Signaling Pathways and Crosstalk
The signaling cascades initiated by sPLA2-X and cPLA2α are complex and interconnected. Inhibition of these enzymes at different points in the pathway can therefore have distinct downstream effects.
cPLA2α Signaling Pathway:
sPLA2-X Signaling and Crosstalk with cPLA2α:
An intriguing aspect of PLA2 signaling is the crosstalk between the secreted and cytosolic isoforms. Studies have shown that sPLA2-X can act upstream of cPLA2α, amplifying the inflammatory response. The enzymatic activity of sPLA2-X on the cell membrane generates lysophospholipids, which can act as signaling molecules to activate the MAPK cascade, subsequently leading to the phosphorylation and activation of cPLA2α.
Experimental Protocols
1. Cell-Free Enzymatic Assay for sPLA2 Inhibitors (Adapted from commercially available kits)
-
Principle: This assay measures the hydrolysis of a chromogenic or fluorogenic phospholipid substrate by recombinant sPLA2. The rate of product formation is proportional to the enzyme activity and is measured spectrophotometrically or fluorometrically.
-
Materials:
-
Recombinant human sPLA2-X
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
-
Chromogenic/fluorogenic sPLA2 substrate (e.g., a substrate with a dinitrophenyl (DNP) or other quenching group that is released upon hydrolysis)
-
Inhibitor compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor (this compound) in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions to the wells. Include wells with solvent only as a control (100% activity) and wells without enzyme as a blank.
-
Add a fixed amount of recombinant sPLA2-X to each well (except the blank).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the sPLA2 substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
2. Cell-Based Arachidonic Acid Release Assay for cPLA2α Inhibitors
-
Principle: This assay measures the ability of a compound to inhibit the release of radiolabeled arachidonic acid from the membrane phospholipids of cultured cells stimulated with an agonist.
-
Materials:
-
A suitable cell line that expresses cPLA2α (e.g., A549 human lung carcinoma cells, RAW 264.7 macrophage-like cells)
-
Cell culture medium and supplements
-
[3H]-Arachidonic acid
-
Agonist to stimulate cPLA2α activity (e.g., ionomycin, ATP, interleukin-1β)
-
Inhibitor compound (e.g., AVX420) dissolved in an appropriate solvent (e.g., DMSO)
-
Scintillation cocktail and a scintillation counter
-
-
Procedure:
-
Seed the cells in multi-well plates and grow to near confluence.
-
Label the cellular phospholipids by incubating the cells with [3H]-arachidonic acid in the culture medium for a sufficient period (e.g., 18-24 hours).
-
Wash the cells with fresh medium to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the cPLA2α inhibitor for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with the chosen agonist for a short period (e.g., 5-30 minutes) to induce arachidonic acid release.
-
Collect the cell culture supernatant.
-
Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.
-
Lyse the cells and measure the total incorporated radioactivity.
-
Calculate the percentage of arachidonic acid release for each condition (released radioactivity / total incorporated radioactivity) x 100.
-
Plot the percentage of inhibition of agonist-stimulated release against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The distinct yet interconnected roles of sPLA2-X and cPLA2α in the inflammatory cascade present a compelling case for the development of specific inhibitors for each enzyme. This compound represents a valuable tool for probing the functions of sPLA2-X, while a rich pipeline of cPLA2α inhibitors offers opportunities to target the intracellular initiation of the eicosanoid storm. Understanding the nuances of their individual signaling pathways, as well as their crosstalk, is paramount for the rational design of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a framework for the comparative analysis of these important drug targets and their respective inhibitors, facilitating further research and development in this critical area of medicine.
References
A Comparative Analysis of sPLA2 Inhibitors: ROC-0929 vs. its Analog ROC-0428
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ROC-0929, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), and its structural analog, ROC-0428. The information presented herein is intended to assist researchers in the fields of inflammation, immunology, and drug discovery in understanding the distinct properties and applications of these two compounds.
Introduction
Secreted phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and signal transduction. The group X isoform of sPLA2 (sPLA2-X) has emerged as a key mediator in inflammatory diseases such as asthma. This compound has been identified as a potent and selective inhibitor of sPLA2-X, while its analog, ROC-0428, serves as a crucial negative control in experimental settings due to its lack of inhibitory activity.
Chemical and Biological Properties
This compound and ROC-0428 are structurally similar, with a minor modification that results in a significant difference in their biological activity. This compound is characterized by its potent inhibition of sPLA2-X, with a reported half-maximal inhibitory concentration (IC50) of 80 nM[1]. In contrast, ROC-0428, which differs by a single methyl group, is described as being essentially devoid of sPLA2 inhibitory activity and is therefore an ideal negative control for studies investigating the specific effects of sPLA2-X inhibition by this compound.
Data Presentation: Inhibitory Activity
The following table summarizes the known inhibitory activities of this compound and ROC-0428 against sPLA2-X.
| Compound | Target | IC50 (nM) | Notes |
| This compound | sPLA2-X | 80 | Potent and selective inhibitor. |
| ROC-0428 | sPLA2-X | Inactive | Used as a negative control compound. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of sPLA2-X. This inhibition prevents the hydrolysis of phospholipids, a key step in the production of arachidonic acid and subsequent inflammatory mediators. Downstream of this, this compound has been shown to inhibit the phosphorylation of key signaling proteins, namely extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38). This indicates that sPLA2-X activity is upstream of these inflammatory signaling cascades.
Experimental Protocols
In vitro sPLA2 Inhibition Assay
To determine the inhibitory potency of this compound and ROC-0428, a common method involves a fluorescence-based assay using a synthetic substrate for sPLA2.
-
Objective: To measure the IC50 values of test compounds against a specific sPLA2 isoform.
-
Materials: Recombinant human sPLA2-X, fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC), assay buffer (e.g., Tris-HCl, CaCl2, BSA), test compounds (this compound, ROC-0428) dissolved in DMSO, 96-well microplate, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the sPLA2-X enzyme to each well of the microplate, followed by the test compounds or vehicle control (DMSO).
-
Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-based Assay for Downstream Signaling
To confirm the cellular effects of sPLA2-X inhibition, Western blotting can be used to measure the phosphorylation status of ERK1/2 and p38.
-
Objective: To assess the impact of this compound on the phosphorylation of downstream signaling proteins in a cellular context.
-
Materials: A relevant cell line (e.g., human mast cells, eosinophils), cell culture medium, a stimulant to activate the sPLA2-X pathway (e.g., a calcium ionophore), this compound and ROC-0428, lysis buffer, primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38, secondary antibodies, and Western blotting equipment.
-
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound, ROC-0428, or vehicle for a specified time.
-
Stimulate the cells to induce sPLA2-X activity and downstream signaling.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of ERK1/2 and p38.
-
Apply the appropriate secondary antibodies and visualize the protein bands using a detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each condition.
-
Conclusion
This compound is a valuable research tool for investigating the roles of sPLA2-X in health and disease. Its potency and selectivity make it a powerful inhibitor for dissecting the sPLA2-X signaling pathway. The availability of its inactive analog, ROC-0428, provides a rigorous means of controlling for off-target effects and confirming that the observed biological responses are a direct result of sPLA2-X inhibition. This pair of compounds represents a well-defined system for researchers studying the physiological and pathological functions of secreted phospholipase A2.
References
Independent Verification of SHP2 Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical potency of several known inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Due to the lack of publicly available data for a compound designated "ROC-0929," this document focuses on a selection of well-characterized SHP2 inhibitors to offer a valuable reference for researchers in the field. The provided experimental protocols and data are based on established methodologies for assessing SHP2 inhibition.
Comparative Analysis of SHP2 Inhibitor IC50 Values
The potency of various small molecule inhibitors against wild-type SHP2 is summarized in the table below. These values, presented as the half-maximal inhibitory concentration (IC50), represent the concentration of the inhibitor required to reduce the enzymatic activity of SHP2 by 50%. The data has been compiled from various public sources.
| Compound | IC50 (nM) vs. SHP2 (WT) | Inhibition Mechanism |
| RMC-4550 | 0.583[1] | Allosteric |
| SHP099 | 71[] | Allosteric |
| TNO155 | 11[] | Allosteric |
| IACS-13909 | 15.7[] | Allosteric |
| SHP2-IN-5 | 97[3] | Not Specified |
| NSC-87877 | 320[4] | Active Site |
| II-B8 | 5500[4] | Active Site |
Experimental Protocol: SHP2 Biochemical IC50 Determination
A fluorescence-based in vitro assay is a common method for determining the IC50 values of SHP2 inhibitors. This protocol outlines a typical procedure using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length wild-type SHP2 enzyme
-
DiFMUP substrate
-
Assay Buffer: 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, pH 7.2
-
Test compounds (SHP2 inhibitors)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~340-360 nm and emission at ~450-460 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant SHP2 enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Reaction Setup:
-
Add the diluted test compounds to the wells of the 384-well plate.
-
Add the diluted SHP2 enzyme to the wells containing the test compounds.
-
Include controls: a "no enzyme" control (assay buffer only) and a "vehicle" control (enzyme with DMSO but no inhibitor).
-
-
Incubation: Incubate the plate at room temperature for a predefined period (e.g., 30-60 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the DiFMUP substrate to all wells to initiate the enzymatic reaction. The final concentration of DiFMUP should be at or near its Michaelis-Menten constant (Km) for SHP2.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes. The dephosphorylation of DiFMUP by SHP2 yields the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (100% activity) and the no enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: Simplified SHP2 signaling pathway in RTK-driven cancers.
Caption: Experimental workflow for SHP2 IC50 determination.
References
Safety Operating Guide
Proper Disposal Procedures for Uncharacterized Small Molecule Inhibitor ROC-0929
IMMEDIATE SAFETY NOTICE: As a specific Safety Data Sheet (SDS) for "ROC-0929" is not publicly available, this compound must be treated as a hazardous substance of unknown toxicity and characteristics. The following procedures are based on established best practices for the disposal of novel or uncharacterized research chemicals. Always prioritize consultation with your institution's Environmental Health and Safety (EHS) department before proceeding.[1][2]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
Step-by-Step Disposal Protocol
The foundational principle for managing an uncharacterized chemical is to assume it is hazardous.[2] The following step-by-step process ensures the protection of laboratory personnel and the environment.
Step 1: Initial Hazard Assessment and Handling Given the unknown nature of this compound, a comprehensive hazard assessment is not possible. Therefore, it must be handled with the utmost caution.
-
Assume High Hazard: Treat this compound as a substance with high acute toxicity, reactivity, and potential environmental hazards.[1]
-
Use a Fume Hood: All handling of this compound and its waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Spill Management: Ensure a spill kit appropriate for a wide range of chemical classes is readily available before handling the material.[2]
Step 2: Personal Protective Equipment (PPE) Strict adherence to PPE protocols is mandatory when handling uncharacterized compounds.
-
Standard PPE: At a minimum, a lab coat, chemical splash goggles, and chemical-resistant gloves are required.[2]
-
Glove Selection: Use gloves known to be resistant to a broad range of chemicals (e.g., nitrile gloves). If the solvent used with this compound is known, select gloves rated for that solvent.
-
Additional Protection: Depending on the physical form and potential for aerosolization, additional respiratory protection may be necessary. Consult your EHS department for guidance.[2]
Step 3: Waste Segregation and Containment Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[2][3]
-
Dedicated Waste Container: Dedicate a specific, compatible waste container for this compound waste. Do not mix it with other waste streams.[4][5]
-
Container Compatibility: The container must be made of a material compatible with the waste (e.g., glass or polyethylene).[6] If this compound is in a solution, the container must be compatible with the solvent. The original container is often the best choice for its own waste.[7]
-
Secure Closure: Waste containers must be kept securely closed except when actively adding waste.[3][6][8]
-
Secondary Containment: All liquid chemical waste containers must be stored in secondary containment trays to prevent the spread of material in case of a leak.[3]
Step 4: Hazardous Waste Labeling Proper labeling is a regulatory requirement and essential for safe handling by EHS personnel.
-
Immediate Labeling: The waste container must be labeled as soon as the first drop of waste is added.[2][8]
-
Required Information: Use your institution's official hazardous waste tags.[9] The label must include:
Step 5: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the labeled waste container in your laboratory's designated SAA.[5][9] This area must be at or near the point of generation.[5]
-
Contact EHS for Pickup: Once the container is full or you are ready to dispose of it, contact your EHS department to schedule a pickup.[3] Do not dispose of this compound down the drain or in the regular trash.[8]
Summary of Handling and Disposal Requirements
The following table summarizes the key operational procedures for managing this compound waste.
| Parameter | Requirement | Rationale |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of potentially toxic fumes or aerosols.[2] |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves. Additional respiratory protection may be needed. | To protect personnel from skin, eye, and respiratory exposure to a substance with unknown hazards.[2] |
| Waste Container | Compatible, leak-proof container with a secure lid. Placed in secondary containment.[3][6] | To prevent leaks, spills, and dangerous reactions. |
| Waste Labeling | Affix a "Hazardous Waste" label immediately. Include the full chemical name, "Unknown Hazards," PI name, and date.[2][9] | To ensure regulatory compliance and the safety of all personnel handling the waste. |
| Disposal Method | Segregate as a unique waste stream. Contact institutional EHS for collection and disposal.[1][3] | Federal, state, and local regulations prohibit the improper disposal of unknown chemicals.[10] |
Methodology for Professional Waste Characterization
In some instances, your EHS department or their designated contractor may need to perform a basic characterization of the unknown waste before it can be transported for final disposal.[2] This analysis must only be performed by trained hazardous waste professionals. The protocol typically involves the following steps:
-
Visual Inspection: Note the physical state (solid, liquid), color, and homogeneity of the material. Check for any signs of instability, such as pressure buildup, crystallization, or container degradation.[2][11]
-
Solubility Testing: In a controlled setting like a fume hood, a small amount of the substance is tested for its solubility in water and common organic solvents to help classify the waste.[2]
-
pH Measurement: If the material is water-soluble, its pH is tested using pH paper to determine if it is corrosive.[10]
-
Reactivity Screening: A very small quantity may be carefully tested for reactivity with water or air, but only with extreme caution and if there is a strong reason to suspect reactivity.[2]
Disposal Workflow for Uncharacterized Compounds
The following diagram illustrates the essential decision-making workflow for the proper and safe disposal of a compound with unknown properties, such as this compound.
Caption: Disposal workflow for uncharacterized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. vumc.org [vumc.org]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
